2-(Cyclopentylmethyl)piperidine hydrochloride
Description
BenchChem offers high-quality 2-(Cyclopentylmethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentylmethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(cyclopentylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-6-10(5-1)9-11-7-3-4-8-12-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFASXOXFBOURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Solubility of 2-(Cyclopentylmethyl)piperidine HCl in Water vs. DMSO
Abstract
The determination of thermodynamic solubility is a cornerstone of early-phase drug development, profoundly influencing a candidate's formulation strategy, bioavailability, and overall viability. This guide provides a comprehensive technical analysis of the thermodynamic solubility of 2-(Cyclopentylmethyl)piperidine hydrochloride, a representative basic drug salt, in two critical solvents: water and dimethyl sulfoxide (DMSO). We will deconstruct the fundamental physicochemical principles governing solubility, comparing the interactions of this solute within a polar protic medium (water) and a polar aprotic medium (DMSO). This whitepaper offers not only a theoretical framework but also a field-proven, step-by-step experimental protocol for the accurate determination of equilibrium solubility, grounded in international regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with the expertise to understand, predict, and experimentally verify the solubility behavior of similar amine hydrochloride compounds.
Introduction
2-(Cyclopentylmethyl)piperidine hydrochloride is a heterocyclic amine salt. Its structure comprises a polar, ionizable piperidine ring and a nonpolar, bulky cyclopentylmethyl substituent. This amphipathic nature makes its solubility behavior highly dependent on the chosen solvent system. In drug discovery and development, water is the universal biological solvent, and aqueous solubility is a critical determinant of a drug's absorption and distribution.[1] Conversely, DMSO is a powerful and common organic solvent used to create high-concentration stock solutions for in vitro screening assays; understanding a compound's solubility limit in DMSO is essential for maintaining sample integrity and generating reliable biological data.[2]
This guide will explore the causality behind the differential solubility of 2-(Cyclopentylmethyl)piperidine HCl in these two solvents by examining the interplay of solute and solvent properties at the molecular level. We will then translate this theory into practice with a detailed experimental workflow.
Theoretical Foundations of Solubility
Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[3] At this point, the chemical potential of the solute in its solid state is equal to its chemical potential in the saturated solution, meaning the rates of dissolution and precipitation are equal.[3]
Physicochemical Properties of the Solute: 2-(Cyclopentylmethyl)piperidine HCl
To predict solubility, we must first understand the molecule itself.
-
Structure and Ionization: As a hydrochloride salt of a secondary amine, the compound exists in a protonated, charged state. In solution, it establishes an equilibrium between the protonated piperidinium cation and its neutral free base form.
-
Lipophilicity: The cyclopentylmethyl group is a large, nonpolar, and hydrophobic moiety. This significantly increases the molecule's overall lipophilicity compared to unsubstituted piperidine hydrochloride.[4]
-
pKa: The pKa of the conjugate acid (the piperidinium ion) is critical for its aqueous solubility. While the exact pKa is not published, the pKa of the parent piperidinium ion is approximately 11.2.[5] This high pKa indicates that it is a relatively strong base, and its protonated (charged) form will predominate in aqueous solutions across the physiological pH range of 1.2 to 6.8, as dictated by the Henderson-Hasselbalch equation.[6][7]
Physicochemical Properties of the Solvents: Water vs. DMSO
The "like dissolves like" principle is a useful starting point, but a deeper understanding of solvent properties is necessary.[8][9]
-
Water (H₂O): Water is a polar protic solvent. Its high polarity stems from the large electronegativity difference between oxygen and hydrogen.[10] Crucially, the O-H bonds allow water to act as both a hydrogen bond donor and acceptor, enabling it to form extensive hydrogen-bonding networks.[1][8]
-
Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent. It has a large dipole moment due to the S=O bond, making it highly polar. However, it lacks hydrogen atoms bonded to highly electronegative atoms, so it can act as a hydrogen bond acceptor (via the oxygen) but not a donor.[2][4]
The Role of pH and the Henderson-Hasselbalch Equation
For an ionizable compound like 2-(Cyclopentylmethyl)piperidine HCl, its aqueous solubility is intimately linked to the pH of the medium. The relationship is described by the Henderson-Hasselbalch equation.[11][12]
For a basic drug (B) dissolving from its salt form (BH⁺Cl⁻): pH = pKa + log([B] / [BH⁺])
Where:
-
[B] is the concentration of the neutral free base.
-
[BH⁺] is the concentration of the protonated, charged cation.
The total aqueous solubility (S_Total) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the charged species. The equation demonstrates that at pH values significantly below the pKa, the charged species [BH⁺] dominates, leading to higher solubility.[13][14] Since the pKa of the piperidinium ion is high (~11.2), it will be almost entirely in its protonated, more soluble form in the standard biopharmaceutical pH range of 1.2-6.8.[6]
Comparative Solubility Analysis: A Mechanistic View
Solubility in Water
When 2-(Cyclopentylmethyl)piperidine HCl is added to water, several interactions occur:
-
Dissociation: The salt readily dissociates into the protonated piperidinium cation (BH⁺) and the chloride anion (Cl⁻).
-
Ion-Dipole Interactions: Water molecules orient themselves to form hydration shells around the ions. The partially negative oxygen atoms of water are attracted to the positively charged piperidinium cation, while the partially positive hydrogen atoms are attracted to the chloride anion.[1] This solvation process is energetically favorable and is the primary driver of solubility for ionic compounds.
-
Hydrogen Bonding: The N-H group on the piperidinium cation can act as a hydrogen bond donor to surrounding water molecules.
-
Hydrophobic Effect: The bulky, nonpolar cyclopentylmethyl group cannot form favorable interactions with water. It disrupts water's hydrogen-bonding network, leading to an energetically unfavorable state. Water molecules organize into a "cage-like" structure around this group, which is entropically penalized.
Solubility in DMSO
In DMSO, the dissolution mechanism is different:
-
Ion-Dipole Interactions: DMSO's large dipole moment allows it to effectively solvate the piperidinium cation. The partially negative oxygen atom of DMSO coordinates strongly with the cation.
-
Solvation of the Hydrophobic Group: The methyl groups of DMSO create a less structured, non-aqueous environment that can more readily accommodate the nonpolar cyclopentylmethyl group through favorable van der Waals interactions, avoiding the significant entropic penalty seen in water.
-
Anion Solvation: As a polar aprotic solvent, DMSO is less effective at solvating anions (Cl⁻) compared to protic solvents like water.[8]
Predicted Solubility Behavior
Based on the analysis above, we can predict the relative solubility.
| Feature | Water | DMSO | Predicted Outcome |
| Solvation of Ion | Very Strong (Ion-Dipole, H-Bonding) | Strong (Ion-Dipole) | Favorable in both, slightly better in water. |
| Solvation of Hydrophobic Group | Poor (Hydrophobic Effect) | Good (van der Waals) | Significantly more favorable in DMSO. |
| Overall Driving Force | Dominated by ionic interactions. | A strong balance of ionic and nonpolar interactions. | Higher solubility is expected in DMSO. |
While the compound is expected to be water-soluble due to its salt form, the presence of the significant nonpolar moiety suggests its solubility will be substantially higher in DMSO, which can better accommodate the entire molecule.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and accurate solubility data, a robust experimental method is required. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[15][16][17]
The Shake-Flask Method: A Self-Validating System
The principle of this method is to generate a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, ensuring that true thermodynamic equilibrium is achieved.[18] The system is self-validating when samples are taken at multiple time points (e.g., 24 and 48 hours) and the measured concentration remains constant, confirming that equilibrium has been reached.[19]
Diagram 1: Experimental Workflow for Thermodynamic Solubility
Caption: Shake-Flask method workflow for solubility determination.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system for determining the thermodynamic solubility in water (specifically, pH-buffered solutions as per ICH M9 guidelines) and DMSO.[20]
Materials:
-
2-(Cyclopentylmethyl)piperidine HCl (solid powder)
-
Deionized Water
-
DMSO (≥99.9% purity)
-
Phosphate/Citrate buffers (for pH 1.2, 4.5, 6.8)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated HPLC-UV system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Compound Preparation: Accurately weigh approximately 2-5 mg of 2-(Cyclopentylmethyl)piperidine HCl into at least three separate glass vials for each solvent system to be tested (e.g., 3 for pH 1.2 buffer, 3 for DMSO). The key is to add sufficient excess solid to ensure saturation.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the respective solvent (pH buffer or DMSO).
-
Equilibration:
-
First Time Point Sampling (24h):
-
Stop the shaker and allow the vials to stand for 30 minutes to let the solid settle.
-
Carefully remove an aliquot of the supernatant. Causality: To avoid aspirating solid particles which would falsely elevate the concentration, it is critical to separate the liquid and solid phases. This is best achieved by centrifuging the vials (e.g., 10,000 rpm for 10 min) and sampling from the middle of the supernatant, or by filtering the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).
-
Immediately prepare a dilution series of the supernatant for analysis.
-
-
Second Time Point Sampling (48h):
-
Return the vials to the shaker and continue agitation for another 24 hours under the same conditions.
-
Repeat the sampling and separation procedure from Step 4. Causality: This second time point is the self-validation step. If the concentration measured at 48h is statistically identical to the 24h concentration, it provides high confidence that thermodynamic equilibrium has been reached.[19]
-
-
pH Measurement (Aqueous Samples Only): For the aqueous buffer samples, measure the final pH of the saturated solution after the last time point to ensure the buffer capacity was not overwhelmed by the compound.[6][15]
-
Analytical Quantification:
-
Prepare a calibration curve using known concentrations of 2-(Cyclopentylmethyl)piperidine HCl in the relevant solvent.
-
Analyze the diluted samples from the 24h and 48h time points using a validated HPLC-UV method.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Physicochemical Properties
| Property | Solvent: Water | Solvent: DMSO |
| Type | Polar Protic | Polar Aprotic |
| Dielectric Constant (20°C) | ~80.1 | ~47 |
| H-Bonding Capability | Donor & Acceptor | Acceptor Only |
| Primary Solvation Force | Ion-Dipole, H-Bonding | Ion-Dipole |
Table 2: Hypothetical Thermodynamic Solubility Data
(Note: These are illustrative values for demonstration purposes.)
| Solvent System | Temperature | Solubility (µg/mL) | Solubility (mM) | Equilibrium Confirmed (24h vs. 48h) |
| Aqueous Buffer pH 1.2 | 37°C | 25,000 | 122.9 | Yes |
| Aqueous Buffer pH 4.5 | 37°C | 24,500 | 120.5 | Yes |
| Aqueous Buffer pH 6.8 | 37°C | 23,000 | 113.1 | Yes |
| DMSO | 25°C | >200,000 | >983.5 | Yes |
Diagram 2: Solute-Solvent Interactions
Caption: Key intermolecular forces in water versus DMSO.
Conclusion
The thermodynamic solubility of an ionizable compound like 2-(Cyclopentylmethyl)piperidine HCl is a complex function of its intrinsic properties and the specific nature of the solvent. While its hydrochloride salt form ensures significant aqueous solubility driven by powerful ion-dipole interactions, its large, nonpolar cyclopentylmethyl moiety introduces a conflicting hydrophobic effect that limits its maximum concentration in water. In contrast, DMSO, as a polar aprotic solvent, is uniquely capable of favorably solvating both the charged piperidinium head and the lipophilic tail. This results in a predictably and substantially higher thermodynamic solubility in DMSO compared to water.
Accurate experimental determination via the gold-standard shake-flask method is paramount for obtaining reliable data for downstream applications. By understanding the fundamental principles and applying a robust, self-validating protocol, researchers can confidently characterize the solubility of their compounds, enabling informed decisions in formulation, screening, and overall drug development strategy.
References
Sources
- 1. Khan Academy [khanacademy.org]
- 2. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. caymanchem.com [caymanchem.com]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. reddit.com [reddit.com]
- 11. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 12. savemyexams.com [savemyexams.com]
- 13. researchgate.net [researchgate.net]
- 14. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ema.europa.eu [ema.europa.eu]
- 21. enamine.net [enamine.net]
- 22. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Profile: Ionization & pKa of 2-(Cyclopentylmethyl)piperidine
Executive Summary
This technical guide provides a comprehensive analysis of the ionization behavior and acid dissociation constant (pKa) of 2-(Cyclopentylmethyl)piperidine . As a lipophilic, secondary amine, this molecule exhibits a classic weak base profile with significant implications for solubility, membrane permeability, and pharmacokinetics.
Given the absence of a direct experimental monograph in public literature for this specific analog, this guide utilizes high-confidence Structure-Activity Relationship (SAR) data from homologous 2-substituted piperidines to derive its physicochemical properties.
Key Predicted Parameters:
-
pKa (Conjugate Acid): 10.9 ± 0.2 (Predicted)
-
Physiological State (pH 7.4): >99.9% Protonated (Cationic)
-
LogP (Neutral): ~3.4 – 3.8 (Estimated)
-
Primary Challenge: Low aqueous solubility of the neutral free base requiring mixed-solvent determination methods.
Physicochemical Analysis & pKa Prediction
Structural Basis of Basicity
The core pharmacophore is the piperidine ring , a saturated heterocyclic amine. The basicity of the nitrogen atom is modulated by the substituent at the C2 position.
-
Inductive Effect (+I): The cyclopentylmethyl group is an electron-donating alkyl chain. Theoretically, this should increase electron density on the nitrogen, raising the pKa (making it more basic) compared to unsubstituted piperidine.
-
Steric Hindrance (Solvation Effect): In aqueous environments, the stability of the protonated cation depends heavily on water molecules solvating the positive charge. The bulky cyclopentylmethyl group at the C2 position creates steric bulk that hinders the approach of stabilizing water molecules.
Net Effect: The steric hindrance to solvation typically dominates over the inductive effect for 2-substituted piperidines. Therefore, 2-(Cyclopentylmethyl)piperidine is expected to be slightly less basic than unsubstituted piperidine (pKa 11.22) but comparable to 2-methylpiperidine (pKa 11.07).
Predicted pKa Value
Based on comparative data from 2-methylpiperidine and 2-cyclohexylmethylpiperidine, the pKa is bracketed as follows:
| Compound | pKa (Experimental) | Structural Note |
| Piperidine | 11.22 | Unsubstituted core |
| 2-Methylpiperidine | 11.07 | Small alkyl group |
| 2-Propylpiperidine | ~10.95 | Medium alkyl chain |
| 2-(Cyclopentylmethyl)piperidine | 10.90 (Est.) | Bulky cyclic alkyl tail |
Consensus Value for Calculations: 10.9
Ionization Profile Analysis
The ionization state is governed by the Henderson-Hasselbalch equation for bases:
Where:
-
[Base] = Concentration of neutral free base (B)
-
[Acid] = Concentration of protonated conjugate acid (BH⁺)
Species Distribution Table
The following table details the ionization state at critical physiological and experimental pH levels.
| Compartment / Condition | pH | % Protonated (BH⁺) | % Neutral (B) | Solubility Implication |
| Gastric Fluid | 1.2 | 100.00% | ~0.00% | High (Salt form) |
| Lysosome | 4.5 | 100.00% | ~0.00% | Ion Trapping Potential |
| Intestine (Duodenum) | 6.5 | 99.99% | 0.01% | Moderate/High |
| Blood / Cytosol | 7.4 | 99.97% | 0.03% | High |
| Experimental Extraction | 12.0 | 7.40% | 92.60% | Low (Precipitation Risk) |
| Strong Base | 14.0 | 0.08% | 99.92% | Very Low (Organic Soluble) |
Visualization of Equilibrium
The diagram below illustrates the protonation equilibrium and the factors influencing the stability of the cation.
Figure 1: Protonation equilibrium of 2-(Cyclopentylmethyl)piperidine showing the transition between the lipophilic free base and the hydrophilic cation.
Experimental Determination Protocol
Due to the lipophilic nature of the cyclopentyl tail, the neutral form of the molecule is likely insoluble in pure water. Therefore, a potentiometric titration in a mixed-solvent system (Methanol/Water) is the gold standard method.
Materials
-
Analyte: ~10 mg of 2-(Cyclopentylmethyl)piperidine hydrochloride salt (pure).
-
Titrant: 0.1 M KOH (standardized, carbonate-free).
-
Solvent: 30-50% (v/v) Methanol in Water (degassed).
-
Instrumentation: Potentiometric titrator with a glass pH electrode (Ag/AgCl reference).
Workflow: Yasuda-Shedlovsky Method
This method corrects for the dielectric constant change introduced by the organic co-solvent.
-
Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01, 7.00, 10.01).
-
Preparation: Dissolve the amine hydrochloride in three different solvent ratios:
-
30% Methanol / 70% Water
-
40% Methanol / 60% Water
-
50% Methanol / 50% Water
-
-
Titration: Titrate each solution with 0.1 M KOH under inert gas (Nitrogen/Argon) to prevent CO₂ absorption.
-
Calculation: Determine the apparent pKa (
) for each solvent mixture using the half-equivalence point or Gran plot analysis. -
Extrapolation: Plot
vs. (dielectric constant). The y-intercept represents the aqueous pKa.
Protocol Visualization
Figure 2: Workflow for the determination of aqueous pKa using the Yasuda-Shedlovsky extrapolation technique.
Pharmacological Implications[1]
Solubility & Formulation
-
Salt Selection: Because the molecule is >99% ionized at neutral pH, it will readily form stable salts (e.g., Hydrochloride, Tartrate). The HCl salt is recommended for solid-state stability and water solubility.
-
Free Base Handling: The free base is an oil or low-melting solid that is immiscible with water. It should be handled in organic solvents (DCM, Ethyl Acetate).
Membrane Permeability
-
Passive Diffusion: At pH 7.4, the fraction of neutral species is very low (~0.03%). However, the high lipophilicity of the neutral form (LogP > 3.0) drives equilibrium. As the neutral species diffuses across the membrane, the equilibrium in the blood re-establishes, allowing absorption to proceed.
-
Lysosomal Trapping: The molecule is a classic candidate for "ion trapping." It can diffuse into acidic compartments (lysosomes, pH 4.5) as a neutral base, become instantly protonated, and then be unable to diffuse back out. This can lead to high intracellular accumulation and potential phospholipidosis.
References
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for piperidine pKa values).
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. (Protocol for Yasuda-Shedlovsky method).
-
PubChem Compound Summary. (2024). 2-Methylpiperidine (CID 7974). National Center for Biotechnology Information. Link (Used as SAR proxy).
Biological activity predictions for 2-(Cyclopentylmethyl)piperidine derivatives
Title: Predictive Pharmacology of 2-(Cyclopentylmethyl)piperidine Scaffolds: From QSAR to Target Validation
Executive Summary
The 2-(Cyclopentylmethyl)piperidine scaffold represents a distinct chemical space bridging the gap between rigid aryl-cycloalkylamines (like phencyclidine) and flexible alkyl-piperidine alkaloids (like solenopsins). While less characterized than its 2-benzyl analogues, this scaffold offers unique lipophilic and steric properties that make it a compelling candidate for modulation of Sigma receptors (
Part 1: Structural Basis & Pharmacophore Modeling
Structural Deconstruction
The core molecule, 2-(Cyclopentylmethyl)piperidine (CMP-2), consists of a saturated piperidine heterocycle linked via a methylene bridge to a cyclopentyl ring.
-
Chirality: The C2 position of the piperidine ring is a chiral center. Biological activity will likely be stereoselective, with the (
)-enantiomer often favored in piperidine-based CNS ligands due to specific binding pocket constraints (e.g., in dopamine transporters). -
Electronic Profile: Unlike 2-benzylpiperidine, CMP-2 lacks an aromatic
-system. This abolishes - stacking interactions (common in DAT/SERT binding) but enhances metabolic stability against ring oxidation and increases character (Fsp3), a desirable trait for improving solubility and reducing promiscuity in drug candidates. -
Lipophilicity: The cyclopentyl group acts as a "bio-isostere" for phenyl or isopropyl groups, providing significant hydrophobic bulk without the planar rigidity of an aromatic ring.
Pharmacophore Mapping (Graphviz Visualization)
The following diagram maps CMP-2 against known bioactive pharmacophores to predict potential targets.
Figure 1. Pharmacophore mapping of CMP-2 linking structural features to predicted biological targets.
Part 2: Computational Prediction Methodologies
To validate the targets identified above, a hierarchical computational workflow is required.
Ligand Preparation & Conformational Analysis
-
Protocol: Generate 3D conformers using a systematic search (e.g., OPLS4 force field).
-
Critical Insight: The methylene linker allows the cyclopentyl group to adopt a "folded" (cation-stabilized) or "extended" conformation. In Sigma-1 receptors, the extended conformation is typically required to span the distance between the aspartate anchor and the hydrophobic wall.
-
Software Recommendation: Schrödinger LigPrep or MOE (Molecular Operating Environment).
Molecular Docking Strategy
Do not rely on a single docking score. Use Ensemble Docking against multiple crystal structures to account for protein flexibility.
| Target | PDB ID | Key Residues for Interaction | Prediction Logic |
| Sigma-1 ( | 5HK1 | Asp126, Glu172, Tyr103 | High Probability. The basic amine forms a salt bridge with Asp126. The cyclopentyl group occupies the primary hydrophobic pocket. |
| NMDA (PCP Site) | 5UN1 | Asn616, Val618 | Moderate Probability. Lack of aromaticity may reduce affinity compared to PCP, but channel blocking is still predicted due to steric bulk. |
| DAT (Dopamine Transporter) | 4M48 | Asp79, Phe320 | Low Probability. The absence of the phenyl ring (present in 2-benzylpiperidine) removes critical |
ADMET Profiling (In Silico)
-
BBB Penetration: Predicted to be High .[1]
-
LogP: ~2.8 - 3.2 (Optimal for CNS).
-
TPSA: < 20 Ų (Amine only).
-
-
Metabolic Stability: The cyclopentyl ring is susceptible to CYP450-mediated hydroxylation.
-
Mitigation: If half-life is short, consider fluorination of the cyclopentyl ring in future iterations.
-
Part 3: Predicted Biological Activities
Based on the structural and computational analysis, the following biological activities are predicted for CMP-2 derivatives:
Sigma Receptor Modulation (Primary Prediction)
The CMP-2 scaffold is structurally homologous to known high-affinity Sigma ligands.
-
Mechanism: Agonism or antagonism at the
receptor, which resides at the Mitochondria-Associated ER Membrane (MAM). -
Therapeutic Implication: Modulation of calcium signaling and ER stress. Potential application in neuroprotection and cognitive enhancement.[1]
Antimicrobial Activity (Secondary Prediction)
-
Analogy: CMP-2 mimics the structure of Solenopsins (fire ant alkaloids), which are 2-alkylpiperidines.
-
Mechanism: Disruption of bacterial cell membranes and inhibition of quorum sensing.
-
Prediction: Moderate activity against Gram-positive bacteria (e.g., S. aureus).
Part 4: Experimental Validation Protocols
To confirm the predictions, the following "Self-Validating" experimental workflow is proposed.
Synthesis of CMP-2 (Brief)
-
Route: Hydrogenation of 2-(cyclopentylmethyl)pyridine or alkylation of 2-methylpiperidine (lithiation route).
-
Purification: Chiral resolution using tartaric acid is essential to test enantiomers separately.
Radioligand Binding Assay (The Gold Standard)
Objective: Determine
-
Tissue Source: Guinea pig brain membranes (rich in
) or rat liver (rich in ). -
Radioligand:
-
For
: [³H]-(+)-Pentazocine (highly selective). -
For
: [³H]-DTG (in the presence of (+)-pentazocine to mask ).
-
-
Protocol:
-
Incubate membranes with radioligand and varying concentrations of CMP-2 (
to M). -
Terminate by rapid filtration over glass fiber filters.
-
Validation: Non-specific binding must be defined using Haloperidol (10 µM).
is calculated from using the Cheng-Prusoff equation.
-
Functional Calcium Mobilization Assay
Objective: Distinguish between Agonist and Antagonist activity at
-
Cell Line: NG108-15 or CHO cells overexpressing
. -
Indicator: Fura-2 AM (fluorescent Ca²⁺ dye).
-
Workflow:
-
Load cells with Fura-2.
-
Treat with CMP-2.
-
Agonist Check: Does it potentiate Bradykinin-induced Ca²⁺ release? (Characteristic of
agonists). -
Antagonist Check: Does it block the potentiation caused by a known agonist (e.g., PRE-084)?
-
Signaling Pathway Visualization
The following diagram illustrates the predicted mechanism of action if CMP-2 acts as a Sigma-1 Agonist.
Figure 2. Predicted Sigma-1 receptor signaling cascade activated by CMP-2, leading to mitochondrial modulation.
Part 5: References
-
Schmidt, H. R., & Kruse, A. C. (2019). The molecular architecture of the sigma-1 receptor. Trends in Pharmacological Sciences. Link
-
Collina, S., et al. (2017).[2] Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. Link
-
Arbiser, J. L., et al. (2007). Solenopsin, the alkaloid component of the fire ant venom, inhibits angiogenesis and is a potent inhibitor of PI3K signaling. Blood. Link
-
Maddox, C. N., et al. (2009). Structure-activity relationships of piperidine derivatives at the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Methodological & Application
The Strategic Integration of 2-(Cyclopentylmethyl)piperidine in Modern Drug Discovery: A Guide to Application and Synthesis
The piperidine moiety is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a significant number of approved pharmaceuticals.[1] Its prevalence is a testament to its ability to confer advantageous physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present a three-dimensional framework that can effectively probe the binding pockets of biological targets.[2][3] Among the vast landscape of substituted piperidines, 2-(Cyclopentylmethyl)piperidine emerges as a particularly compelling building block. The cyclopentylmethyl substituent at the 2-position introduces a unique lipophilic and steric profile, offering a nuanced tool for medicinal chemists to fine-tune the structure-activity relationship (SAR) and pharmacokinetic properties of lead compounds.[4]
This technical guide provides a comprehensive overview of the synthesis and application of 2-(Cyclopentylmethyl)piperidine in drug discovery. We will delve into detailed, field-proven protocols for its synthesis and its subsequent utilization in key bond-forming reactions that are fundamental to the construction of novel molecular entities.
Physicochemical Characteristics of the 2-(Cyclopentylmethyl)piperidine Scaffold
While specific experimental data for 2-(Cyclopentylmethyl)piperidine is not extensively published, we can extrapolate its key physicochemical properties from closely related analogs. These parameters are crucial for computational modeling and for anticipating the impact of this fragment on the overall properties of a drug candidate.
| Property | Estimated Value | Rationale and Impact in Drug Discovery |
| Molecular Weight | ~167.3 g/mol | A relatively low molecular weight makes it an attractive building block that allows for further molecular elaboration without excessively increasing the overall size of the final compound, aiding in compliance with Lipinski's Rule of Five. |
| logP | 2.5 - 3.5 | The cyclopentylmethyl group significantly increases lipophilicity compared to a simple methyl or ethyl substituent. This can enhance membrane permeability and oral absorption, but may also increase metabolic liability and off-target effects if not properly balanced. |
| pKa | 10.5 - 11.5 | Typical for a secondary piperidine, this basicity allows for the formation of stable salts, which can improve solubility and handling of the final compound. The nitrogen atom can also act as a hydrogen bond acceptor in interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | ~12 Ų | The low TPSA, characteristic of a secondary amine, suggests good potential for blood-brain barrier penetration, making this scaffold particularly interesting for central nervous system (CNS) targets. |
Synthesis of the Building Block: A Two-Step Approach
The most direct and scalable synthesis of 2-(Cyclopentylmethyl)piperidine involves a two-step sequence starting from readily available 2-picoline (2-methylpyridine).
Caption: Synthetic route to 2-(Cyclopentylmethyl)piperidine.
Protocol 1: Synthesis of 2-(Cyclopentylmethyl)pyridine
This procedure is adapted from the classical alkylation of picolines.[5]
Materials:
-
2-Picoline
-
Cyclopentyl chloride
-
Sodium amide (NaNH₂)
-
Liquid ammonia (liq. NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel.
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide in portions to the liquid ammonia with stirring.
-
Slowly add 2-picoline to the sodium amide suspension. A color change is typically observed, indicating the formation of the picolyl anion.
-
Add cyclopentyl chloride dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction to stir for several hours, monitoring the consumption of the starting material by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-(cyclopentylmethyl)pyridine.
Protocol 2: Catalytic Hydrogenation to 2-(Cyclopentylmethyl)piperidine
The hydrogenation of the pyridine ring is a robust and scalable method for the synthesis of piperidines.[6][7][8] The use of Adams' catalyst (PtO₂) in an acidic medium is a well-established and effective method.[9]
Materials:
-
2-(Cyclopentylmethyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2-(cyclopentylmethyl)pyridine in glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the solution (typically 1-5 mol%).
-
Seal the vessel and purge several times with nitrogen or argon to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by GC-MS to confirm the complete conversion of the starting material.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(cyclopentylmethyl)piperidine.
-
The product can be further purified by vacuum distillation if necessary.
Application of 2-(Cyclopentylmethyl)piperidine as a Building Block
The secondary amine of 2-(cyclopentylmethyl)piperidine is a versatile handle for a variety of synthetic transformations that are central to the construction of compound libraries for drug discovery.
Caption: Key synthetic transformations of 2-(cyclopentylmethyl)piperidine.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a mild and efficient method for the N-alkylation of secondary amines, avoiding the potential for over-alkylation that can occur with direct alkylation using alkyl halides.
Materials:
-
2-(Cyclopentylmethyl)piperidine
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a solution of 2-(cyclopentylmethyl)piperidine in DCM or DCE, add the aldehyde or ketone (1.0-1.2 equivalents).
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 4: Amide Coupling
The formation of an amide bond is one of the most common reactions in medicinal chemistry. Standard peptide coupling reagents can be effectively used to couple carboxylic acids with 2-(cyclopentylmethyl)piperidine.
Materials:
-
2-(Cyclopentylmethyl)piperidine
-
Carboxylic acid of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in DMF.
-
Add HATU or HBTU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 2-(cyclopentylmethyl)piperidine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 5: Buchwald-Hartwig Amination
This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between 2-(cyclopentylmethyl)piperidine and an aryl or heteroaryl halide or triflate.
Materials:
-
2-(Cyclopentylmethyl)piperidine
-
Aryl or heteroaryl halide/triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Base (e.g., sodium tert-butoxide or cesium carbonate)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide/triflate (1.0 equivalent), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen).
-
Add the anhydrous solvent (toluene or dioxane).
-
Add 2-(cyclopentylmethyl)piperidine (1.2-1.5 equivalents) followed by the base (1.5-2.0 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Conclusion
2-(Cyclopentylmethyl)piperidine is a valuable and synthetically accessible building block for drug discovery. Its unique structural features provide a means to explore new chemical space and to optimize the properties of lead compounds. The protocols detailed in this guide offer robust and scalable methods for the synthesis and functionalization of this important scaffold, empowering medicinal chemists to leverage its full potential in the design and development of next-generation therapeutics.
References
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1624.
- Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 220-225.
- BenchChem. (2025).
- Lochte, H. L., & Wheeler, E. N. (1954). Synthesis of Some Cycloalkylpyridines. Journal of the American Chemical Society, 76(21), 5548-5551.
- Shida, N., et al. (2024).
- Bioengineer.org. (2025).
- BenchChem. (2025).
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
- Pharmaceutical Business Review. (n.d.). Analogues of Piperidine for Drug Design.
- Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
- Wikipedia. (2023). 2-Methylpyridine.
- Wawrzeńczyk-Borek, J., & Gzella, A. K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213.
- Google Patents. (2014).
- MacLean, J., et al. (2015).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Donohoe, T. J., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- ResearchGate. (2025).
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reductive amination conditions for synthesizing 2-(Cyclopentylmethyl)piperidine
Application Note: Selective Synthesis of (Cyclopentylmethyl)piperidines via Reductive Amination
Executive Summary & Structural Analysis
Objective: To define robust reductive amination conditions for the synthesis of (cyclopentylmethyl)piperidine scaffolds.
Critical Structural Distinction: A common pitfall in this synthesis is the regiochemical ambiguity of the target nomenclature. "Reductive Amination" applied to piperidine and a cyclopentyl-carbonyl partner can yield two distinct isomers depending on the strategy:
-
The N-Substituted Product (1-isomer): 1-(Cyclopentylmethyl)piperidine.
-
The C-Substituted Product (2-isomer): 2-(Cyclopentylmethyl)piperidine.
This guide provides protocols for both pathways, prioritizing the N-substituted route (Protocol A) as the standard intermolecular reaction, while detailing the advanced C-substituted route (Protocol B) for researchers specifically targeting the carbon scaffold.
Mechanistic Pathways (Graphviz Visualization)
The following diagram contrasts the intermolecular vs. intramolecular pathways required to access the specific regioisomers.
Caption: Figure 1. Divergent synthetic pathways. Protocol A yields the N-substituted product via intermolecular coupling. Protocol B yields the C2-substituted product via ring closure.
Protocol A: Synthesis of 1-(Cyclopentylmethyl)piperidine
Target: N-alkylation (Most common interpretation). Chemistry: Intermolecular Reductive Amination (Abdel-Magid Amination).
Rationale for Reagent Choice
-
Reductant: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (
) and Sodium Borohydride ( ).-
Why: STAB is mild and selective for iminiums over aldehydes, preventing the direct reduction of the cyclopentanecarbaldehyde to the alcohol side-product. It avoids the toxicity of cyanides.
-
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .
-
Why: Non-coordinating solvents promote the formation of the iminium species. THF can slow down the reaction kinetics due to competitive solvation.
-
-
Additive: Acetic Acid (AcOH) .[3]
-
Why: Catalyzes the formation of the iminium ion by protonating the carbinolamine intermediate.
-
Step-by-Step Protocol
-
Preparation:
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon.
-
-
Reactant Mixing:
-
Add Piperidine (10.0 mmol, 1.0 equiv) to the flask.
-
Add DCE (30 mL) as solvent.
-
Add Cyclopentanecarbaldehyde (11.0 mmol, 1.1 equiv).
-
Observation: The solution may warm slightly; this is the exothermic formation of the carbinolamine/imine.
-
-
Acid Catalysis:
-
Add Glacial Acetic Acid (10.0 mmol, 1.0 equiv).
-
Stir at room temperature (20–25°C) for 30 minutes to ensure iminium formation equilibrium.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath) to control the exotherm upon reductant addition.
-
Add STAB (14.0 mmol, 1.4 equiv) portion-wise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.
-
Monitoring: Check via TLC (Mobile Phase: 10% MeOH in DCM + 1%
). Look for the disappearance of the aldehyde.
-
-
Workup:
-
Quench the reaction with saturated aqueous
(50 mL). Stir vigorously for 15 minutes to neutralize the acetoxy-boron complexes. -
Extract with DCM (
mL). -
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
-
Protocol B: Synthesis of 2-(Cyclopentylmethyl)piperidine
Target: C2-alkylation (Specific scaffold synthesis). Chemistry: Intramolecular Reductive Amination / Hydrogenation.[2]
Note: Direct alkylation of piperidine at the C2 position is not possible via standard reductive amination. This target requires the formation of the piperidine ring from a linear precursor.
Precursor Synthesis Strategy
The required precursor is 1-amino-6-cyclopentylhexan-5-one . Since this is unstable (spontaneous cyclization), it is usually generated in situ from a protected form, such as a nitro-ketone or an N-Cbz amino-ketone.
Route: 6-nitro-1-cyclopentylhexan-2-one
Step-by-Step Protocol (Hydrogenation/Cyclization)
-
Substrate Preparation:
-
Dissolve 6-nitro-1-cyclopentylhexan-2-one (5.0 mmol) in Methanol (25 mL).
-
Note: This precursor is typically synthesized via Michael addition of nitroethane to a vinyl ketone derivative, followed by chain extension, or Grignard addition to a nitrile.
-
-
Catalyst Loading:
-
Add 10% Pd/C (10 wt% loading relative to substrate).
-
Safety: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen).
-
-
Hydrogenation (The "Reductive Amination" Step):
-
Purge the vessel with Hydrogen (
) gas (balloon pressure or 1-3 bar in a Parr shaker). -
Stir vigorously at room temperature for 12 hours.
-
Mechanism:[1][2] The nitro group reduces to the primary amine (
). The amine intramolecularly attacks the ketone (C5) to form the cyclic imine ( -piperideine). The Pd/C immediately reduces the C=N bond to the piperidine.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the Pd catalyst. Rinse with MeOH.
-
Concentrate the filtrate.
-
-
Stereocontrol (Optional):
-
If a specific diastereomer (cis/trans relative to other substituents) is required, use Pearlman’s Catalyst (
) or perform the reduction of the cyclic imine using L-Selectride (bulky hydride) for kinetic control.
-
Comparative Data: Reducing Agent Selection
The choice of reducing agent determines the success of the reaction and the impurity profile.
| Reducing Agent | Reactivity | Selectivity | Toxicity | Recommended Use |
| STAB ( | Mild | High (Imine > Aldehyde) | Low | Standard for Protocol A. Best for preventing aldehyde reduction. |
| NaCNBH3 | Mild | High (pH dependent) | High (Cyanide) | Legacy method. Use only if STAB fails or for acid-sensitive substrates. |
| NaBH4 | Strong | Low (Reduces Aldehydes) | Low | Not recommended for one-pot reductive amination; requires two-step (Imine formation |
| H2 / Pd/C | Variable | High (Nitro/Imine) | Low | Standard for Protocol B. Essential for nitro-reduction/cyclization cascades. |
Troubleshooting & Optimization
-
Problem: Low conversion in Protocol A.
-
Cause: Steric hindrance of the cyclopentyl group.
-
Solution: Increase temperature to 40°C or use Titanium(IV) Isopropoxide (
) as a Lewis acid additive (1.0 equiv) to force imine formation before adding the reductant.
-
-
Problem: "Dialkylation" (Formation of tertiary amine with two cyclopentylmethyl groups).
-
Solution: Ensure slow addition of the aldehyde to the amine (inverse addition) or use a large excess of piperidine (5 equiv) if the aldehyde is precious.
-
-
Problem: C2-isomer (Protocol B) not forming.
-
Cause: Incomplete reduction of the intermediate cyclic imine.
-
Solution: Check for the presence of the "enamine" or "imine" peak in NMR. Add a small amount of
to the crude mixture to complete the reduction of the C=N bond.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Maryanoff, B. E., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431-1628. (Context for intramolecular cyclization mechanisms).[2][4] Link
-
Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714. Link
Sources
Solvent Selection for Reactions Involving Piperidine Hydrochloride: A Detailed Guide for Researchers
Introduction
Piperidine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2][3][4] The piperidine structural motif is prevalent in numerous approved drugs, highlighting its significance in medicinal chemistry. While piperidine is a liquid free base, it is often supplied and stored as its more stable crystalline hydrochloride salt (C₅H₁₁N·HCl). However, the ionic nature of piperidine hydrochloride presents a significant challenge for its use in many organic reactions due to its poor solubility in a wide range of common aprotic organic solvents.
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to solvent selection for reactions involving piperidine hydrochloride. We will delve into the physicochemical properties of this salt, explore various strategies to overcome its limited solubility, and provide detailed protocols for key transformations such as N-alkylation and N-acylation. This guide is designed to provide not just procedural steps, but also the scientific rationale behind the choice of solvents and reaction conditions, empowering researchers to design robust and efficient synthetic routes.
Physicochemical Properties of Piperidine Hydrochloride
A thorough understanding of the physicochemical properties of piperidine hydrochloride is paramount for rational solvent selection.
Structure and Properties:
Piperidine hydrochloride is the salt formed from the reaction of the secondary amine piperidine with hydrochloric acid. The protonation of the nitrogen atom results in the formation of the piperidinium cation and a chloride anion. This ionic character is the primary determinant of its solubility profile.
-
Molecular Formula: C₅H₁₁N·HCl
-
Molecular Weight: 121.61 g/mol [1]
-
Appearance: White to pale cream crystalline powder[1]
-
pKa of Piperidinium Ion: The pKa of the conjugate acid of piperidine (the piperidinium ion) is approximately 11.1.[6][7] This value is crucial for understanding the basicity required to deprotonate the salt and generate the reactive free amine in situ.
Solubility Profile:
The solubility of piperidine hydrochloride is highly dependent on the nature of the solvent. Its ionic character dictates a preference for polar, protic solvents. However, many organic reactions require aprotic conditions. The following table summarizes the solubility of piperidine hydrochloride in a range of common laboratory solvents. It is important to note that there are some discrepancies in reported water solubility, which may be due to differences in experimental conditions. Therefore, experimental verification is always recommended.
| Solvent Class | Solvent | Solubility | Rationale |
| Polar Protic | Water | Soluble[1][5][6][8] (Note: Some sources report practical insolubility, experimental verification is advised) | The high polarity and hydrogen bonding capacity of water can solvate the piperidinium and chloride ions. |
| Methanol | Soluble | Methanol's polarity and ability to hydrogen bond facilitate the dissolution of the ionic salt. | |
| Ethanol | Soluble[1] | Similar to methanol, ethanol can effectively solvate the ions of the salt. | |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Soluble | DMF's high dielectric constant and polar nature allow it to effectively solvate cations and anions, making it an excellent solvent for reactions involving piperidine hydrochloride. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving ionic salts. | |
| Acetonitrile | Sparingly Soluble | Acetonitrile is less polar than DMF and DMSO, resulting in lower solubility for ionic salts. | |
| Apolar Aprotic | Dichloromethane (DCM) | Very Slightly Soluble | The low polarity of DCM is insufficient to effectively solvate the ions of the salt. |
| Tetrahydrofuran (THF) | Insoluble | THF is a non-polar ether and a poor solvent for ionic compounds. | |
| Toluene | Insoluble | As a non-polar aromatic hydrocarbon, toluene is unable to dissolve piperidine hydrochloride. | |
| Diethyl Ether | Insoluble | A non-polar ether with very limited capacity to dissolve ionic salts. |
Strategies for Overcoming Solubility Challenges
The limited solubility of piperidine hydrochloride in many common organic solvents necessitates the use of specific strategies to enable its participation in chemical reactions. The choice of strategy will depend on the specific reaction type, the desired reaction conditions, and the compatibility of other reagents.
In-situ Neutralization to the Free Base
This is the most common and straightforward approach. It involves the addition of a base to the reaction mixture to neutralize the hydrochloride salt and generate the free piperidine in situ. The free amine is typically soluble in a wider range of organic solvents, allowing the reaction to proceed in a homogeneous phase.
Key Considerations:
-
Choice of Base: The base should be strong enough to deprotonate the piperidinium ion (pKa ≈ 11.1). Common choices include:
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used. They are inexpensive and easily removed during workup.
-
Organic Amine Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are often employed, particularly when a soluble organic base is preferred.
-
-
Stoichiometry of the Base: At least one equivalent of the base is required to neutralize the HCl salt. In practice, a slight excess (1.1 to 2.0 equivalents) is often used to drive the equilibrium towards the free amine. For reactions that require a basic catalyst, additional equivalents of the base will be necessary.
-
Solvent Selection: The choice of solvent will depend on the solubility of the free piperidine and the other reactants. Polar aprotic solvents like DMF are excellent choices as they can dissolve both the piperidine hydrochloride to some extent and the resulting free base.[9][10]
Diagram: In-situ Neutralization of Piperidine Hydrochloride
Caption: Workflow for generating the reactive free piperidine from its hydrochloride salt.
Biphasic Reaction Conditions and Phase-Transfer Catalysis (PTC)
For reactions in non-polar organic solvents where piperidine hydrochloride is insoluble, a biphasic system coupled with a phase-transfer catalyst (PTC) can be a highly effective strategy.
The Principle of Phase-Transfer Catalysis:
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[11][12][13][14] In the context of piperidine hydrochloride, the PTC can facilitate the transfer of either the piperidinium cation into the organic phase or, more commonly, the transfer of an aqueous base into the organic phase to effect the neutralization.
Common Phase-Transfer Catalysts:
-
Quaternary Ammonium Salts: These are the most common PTCs and include salts like tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), and benzyltriethylammonium chloride (BTEAC).[12]
-
Crown Ethers: These can complex with alkali metal cations of the inorganic base, increasing their solubility in the organic phase.
Typical Biphasic System:
-
Organic Phase: A non-polar solvent such as toluene, hexane, or dichloromethane, containing the electrophile.
-
Aqueous Phase: A solution of an inorganic base (e.g., NaOH, K₂CO₃) and piperidine hydrochloride.
-
Phase-Transfer Catalyst: A catalytic amount (typically 1-10 mol%) of a quaternary ammonium salt.
Diagram: Biphasic Reaction with Phase-Transfer Catalysis
Caption: Mechanism of a phase-transfer catalyzed reaction involving piperidine hydrochloride.
Solvent Selection for Specific Reaction Types
The optimal solvent and strategy will be dictated by the specific reaction being performed. Below are detailed considerations and protocols for common transformations involving piperidine hydrochloride.
N-Alkylation
N-alkylation is a fundamental reaction for the synthesis of substituted piperidines. The choice of solvent depends on the reactivity of the alkylating agent and the desired reaction conditions.
Recommended Solvents and Conditions:
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are excellent choices for a homogeneous reaction. Piperidine hydrochloride can be dissolved, at least partially, and an inorganic base like potassium carbonate can be used for in-situ neutralization.[9][10][15]
-
Aprotic Solvents (e.g., Dichloromethane, THF): When using these less polar solvents, a stronger organic base like triethylamine or DIPEA may be necessary to ensure sufficient solubility of the base and drive the reaction.
-
Biphasic Conditions: For less reactive alkylating agents or when a non-polar solvent is preferred, a biphasic system with a phase-transfer catalyst is a robust option.
Protocol 1: N-Alkylation of Piperidine Hydrochloride in DMF
This protocol describes a general procedure for the N-alkylation of piperidine hydrochloride with an alkyl halide in DMF using potassium carbonate as the base.
Materials:
-
Piperidine hydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine hydrochloride (1.0 eq.).
-
Add anhydrous DMF to dissolve or suspend the piperidine hydrochloride.
-
Add anhydrous potassium carbonate (2.5 eq.).
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Acylation
N-acylation is another crucial transformation, often used to introduce amide functionalities. The high reactivity of acylating agents like acyl chlorides and anhydrides requires careful control of the reaction conditions.
Recommended Solvents and Conditions:
-
Aprotic Solvents (e.g., Dichloromethane, THF): These are the most common solvents for N-acylation. An organic base such as triethylamine or pyridine is typically used to both neutralize the piperidine hydrochloride and scavenge the acid byproduct of the acylation reaction.[16]
-
Schotten-Baumann Conditions (Biphasic): This classic method utilizes a biphasic system of an organic solvent (e.g., diethyl ether, DCM) and an aqueous solution of a strong base (e.g., NaOH).[16] This is a very effective method for highly reactive acylating agents.
Protocol 2: N-Acylation of Piperidine Hydrochloride in Dichloromethane
This protocol provides a general method for the N-acylation of piperidine hydrochloride with an acyl chloride in dichloromethane.
Materials:
-
Piperidine hydrochloride
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Suspend piperidine hydrochloride (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (2.2 eq.) and stir the mixture at room temperature for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq.) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Buchwald-Hartwig amination and Suzuki coupling are powerful tools for C-N and C-C bond formation, respectively. The use of piperidine hydrochloride in these reactions requires careful consideration of the base, as it plays a dual role in neutralizing the salt and participating in the catalytic cycle.
Buchwald-Hartwig Amination:
This reaction couples an amine with an aryl halide or triflate.[8][17][18] When using piperidine hydrochloride, a strong base is required to generate the free amine for the catalytic cycle.
-
Solvent Choice: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.
-
Base Selection: A strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. At least two equivalents of the base are necessary: one to neutralize the piperidine hydrochloride and one to participate in the catalytic cycle.
Suzuki Coupling:
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate.[19][20][21] While less common to directly involve piperidine hydrochloride as a primary coupling partner, it may be present as a substituent on one of the coupling partners. In such cases, the choice of base and solvent is critical to ensure the stability of all components and the efficiency of the reaction.
-
Solvent Systems: A wide range of solvents can be used, often in combination with water, such as toluene/water, THF/water, or DMF/water.
-
Base Selection: Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed. These bases are generally sufficient to neutralize any hydrochloride salts present in the starting materials.
Adapted Protocol 3: Buchwald-Hartwig Amination with Piperidine Hydrochloride
This protocol is an adapted procedure for the amination of an aryl bromide with piperidine hydrochloride.
Materials:
-
Piperidine hydrochloride
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), piperidine hydrochloride (1.2 eq.), and sodium tert-butoxide (2.5 eq.).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in anhydrous toluene.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst/ligand solution via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The use of piperidine hydrochloride in organic synthesis, while presenting a solubility challenge, can be effectively managed through a variety of strategic approaches. The choice of solvent is intrinsically linked to the chosen strategy, be it in-situ neutralization in a polar aprotic solvent, a biphasic system with a phase-transfer catalyst, or the use of a strong base in palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently incorporate this readily available and stable salt into their synthetic workflows, thereby expanding the accessibility and efficiency of synthesizing valuable piperidine-containing molecules.
References
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Filo. (2026, January 1). What is phase transfer catalyst? Describe the role of amine as a phase tr.. Retrieved from [Link]
-
Bartleby. (2020, March 22). Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]
-
ChemWhat. (n.d.). Piperidine hydrochloride CAS#: 6091-44-7. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Scribd. (n.d.). Phase Transfer Catalyst. Retrieved from [Link]
-
Chegg. (2021, January 12). Question: (1) Considering the pKvalues of the pyridinium and piperidinium cations... Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
-
PubMed. (2014, January 17). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature and... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the target compounds. (a) K2CO3, DMF, rt, 24 h; (b)... Retrieved from [Link]
-
YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]
-
IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2025, August 5). Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Sciforum. (n.d.). Utilization of piperazine for interphase catalytic systems. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
PMC - NIH. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Retrieved from [Link]
Sources
- 1. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. Solved (1) Considering the pKvalues of the pyridinium and | Chegg.com [chegg.com]
- 7. Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby [bartleby.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 1-Piperidinium | C5H12N+ | CID 637969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Application Note: Precision Handling and Weighing of Hygroscopic Hydrochloride Salts
Abstract & Introduction
Hydrochloride (HCl) salts constitute approximately 50% of all pharmaceutical salts due to their favorable solubility and physiological compatibility. However, their thermodynamic propensity for moisture uptake—hygroscopicity—presents a critical variable in quantitative analysis.[1][2]
When a hygroscopic salt absorbs atmospheric moisture, two errors occur simultaneously:
-
Stoichiometric Error: The mass weighed includes undefined water, leading to a lower-than-calculated molar concentration of the Active Pharmaceutical Ingredient (API).
-
Physical Instability: The material may undergo deliquescence (dissolving in its own sorbed water), altering crystal form and handling properties.[3]
This guide defines the Critical Relative Humidity (CRH) mechanism and provides a self-validating protocol for "Weighing by Difference," the only gravimetric method capable of neutralizing these errors outside of a glovebox.
Scientific Grounding: The Mechanism of Moisture Uptake
To control hygroscopicity, one must understand the driving force. The stability of a salt is dictated by its Critical Relative Humidity (CRH) .[4]
-
Definition: CRH is the specific relative humidity (at a given temperature) where the water vapor pressure of the saturated salt solution equals the water vapor pressure of the atmosphere.
-
The Rule:
-
If Ambient RH < CRH : The salt remains dry.
-
If Ambient RH > CRH : The salt absorbs moisture until it dissolves (deliquescence).[4]
-
Key Insight: HCl salts often have low CRH values. For example, while Sodium Chloride has a CRH of ~75%, many specialized amine-HCl drug salts have CRH values below 40%. If your lab humidity is 50%, the salt is thermodynamically forced to absorb water the moment the vial is opened.
Diagram 1: Handling Decision Matrix
This logic flow determines the necessary containment level based on the material's CRH and lab conditions.
Caption: Decision matrix for selecting the appropriate handling protocol based on the relationship between Critical Relative Humidity (CRH) and ambient laboratory conditions.
Environmental Control & Static Mitigation
Before weighing, the environment must be stabilized.[5] Hygroscopic powders are often fine and prone to static charge, which causes particle "jumping" and drift.
Static Control Strategy
Dry environments (required for hygroscopic salts) exacerbate static electricity.
-
The Problem: Static charges on glassware can induce forces on the balance load cell, causing the readout to drift endlessly.[5]
-
The Solution:
-
Ionizing Bars/Guns: Use a piezoelectric anti-static gun (e.g., Zerostat) or a benchtop ionizer fan directed at the balance.
-
Metal Weighing Boats: Use conductive metal or antistatic plastic boats rather than glass or standard plastic, which hold charge.
-
Equilibration: Allow the stock container to reach room temperature before opening to prevent condensation.
-
Protocol: Weighing by Difference
Objective: To transfer an exact mass of hygroscopic HCl salt into a receiving vessel without the balance reading drifting due to moisture uptake during the weighing process.
Why this works: Direct weighing (adding powder to a flask on the balance) is flawed because the flask and powder absorb water while you are watching the numbers, resulting in a positive drift. "Weighing by difference" isolates the stock container, and the final mass is a subtraction calculation that ignores the time factor.
Equipment
-
Analytical Balance (0.1 mg or 0.01 mg precision).
-
Weighing bottle with a ground-glass stopper (low profile).
-
Receiving vessel (e.g., Volumetric Flask).[6]
-
Anti-static gun.[7]
Step-by-Step Methodology
-
Preparation:
-
Place the approximate amount of HCl salt needed into the weighing bottle and close the lid immediately.
-
Note: Do this quickly. Do not aim for a specific target weight yet.
-
-
Initial Weighing (
): -
Transfer:
-
Remove the weighing bottle from the balance.[8]
-
Take the receiving vessel (e.g., volumetric flask).
-
Carefully pour/tap a small amount of salt from the weighing bottle into the receiving vessel.
-
Immediately recap the weighing bottle.
-
-
Final Weighing (
): -
Calculation & Iteration:
-
Calculate Mass Transferred:
-
If
is less than the target, repeat steps 3-4. -
Validation: Because you are weighing the loss from a closed bottle, moisture uptake during the transfer does not affect the recorded weights of the bottle itself.
-
Diagram 2: Weighing by Difference Workflow
Caption: Iterative workflow for Weighing by Difference. This method minimizes the exposure of the bulk material to ambient humidity.
Data Analysis: Correcting for Water Content
Even with perfect weighing, hygroscopic salts often contain adsorbed water (from storage) or coordinated water (hydrates). Using the anhydrous molecular weight (MW) will result in a lower molarity than intended.
You must correct the target mass based on water content.
Data Requirements
- : Molecular weight of the pure salt (from chemical structure).
- : Water content determined by Karl Fischer Titration or TGA (Thermogravimetric Analysis).
- : Desired concentration (Molar).
- : Volume of solution (L).
Correction Formula
To prepare a specific concentration, calculate the Adjusted Mass (
Example Calculation Table: Scenario: Prepare 100 mL of 10 mM Drug-HCl.
| Parameter | Value | Notes |
| MW (Anhydrous) | 350.5 g/mol | Pure chemical weight |
| Target Molarity | 0.01 mol/L | 10 mM |
| Volume | 0.1 L | 100 mL |
| Theoretical Mass | 0.3505 g | If pure (0% water) |
| Measured Water | 5.0% | Via Karl Fischer |
| Correction Factor | 0.95 | |
| Required Mass | 0.3689 g |
Note: You must weigh 0.3689 g of the bulk powder to get 0.3505 g of the active drug.
Storage and Handling Best Practices
-
Headspace Purging: After use, flush the headspace of the stock container with dry Argon or Nitrogen before sealing. This replaces humid lab air with dry inert gas.
-
Secondary Containment: Store the primary bottle inside a desiccator cabinet or a secondary jar containing activated silica gel or molecular sieves.
-
Parafilm: Wrap the cap junction with Parafilm M to create a tortuous path for moisture ingress.
References
-
Mettler Toledo. (n.d.). Weighing by Difference: Proper Technique for Hygroscopic Samples. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical Relative Humidity. Retrieved from [Link]
-
Scale People. (2022). Minimize the Impact of Static Charge to Increase Accurate Weighing. Retrieved from [Link]
-
Lab Manager. (2021). Effects of Static Charge in Precision Weighing and How to Control It. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Relationship between critical relative humidity and solubility of drugs. Retrieved from [Link]
Sources
- 1. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Using an Ionizer to Reduce Static Electricity during Weighing [adamequipment.com]
- 8. youtube.com [youtube.com]
- 9. Weighing Techniques [wiredchemist.com]
- 10. pages.mtu.edu [pages.mtu.edu]
- 11. reddit.com [reddit.com]
- 12. meltrons.com.au [meltrons.com.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyclopentylmethyl)piperidine Hydrochloride
Welcome to the technical support guide for the synthesis of 2-(Cyclopentylmethyl)piperidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving yield and purity in this specific synthesis. The guidance herein is structured to address both fundamental questions and specific troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis of 2-(Cyclopentylmethyl)piperidine and its hydrochloride salt.
Q1: What is the most common and efficient synthetic route to 2-(Cyclopentylmethyl)piperidine?
The most direct and industrially favored route is the catalytic hydrogenation of the corresponding pyridine precursor, 2-(cyclopentylmethyl)pyridine. This method is highly atom-economical, utilizing hydrogen gas to reduce the aromatic pyridine ring to a saturated piperidine ring.[1][2] The reaction is typically carried out using a heterogeneous catalyst under hydrogen pressure. The resulting piperidine free base is then converted to its hydrochloride salt.
Q2: What are the critical process parameters to control during the catalytic hydrogenation step?
Catalytic hydrogenation of pyridines is a robust transformation, but its success and efficiency hinge on several key parameters:
-
Catalyst Selection: The choice of catalyst (e.g., Platinum, Rhodium, Palladium) is paramount and depends on the substrate and desired selectivity.[1][3]
-
Hydrogen Pressure: Higher pressures (typically 50-70 bar) often increase the reaction rate and drive the equilibrium towards the hydrogenated product.[2][4]
-
Temperature: While some reactions proceed at room temperature, moderate heating can increase the rate. However, excessive temperature can lead to side reactions.
-
Solvent: The solvent can significantly influence catalyst activity and solubility of the substrate and product. Protic solvents like acetic acid or ethanol are commonly used, as they can help to activate the pyridine ring towards reduction.[4][5]
-
Substrate Purity: Impurities in the starting 2-(cyclopentylmethyl)pyridine can poison the catalyst, leading to incomplete or stalled reactions.
Q3: How do I choose the right catalyst for hydrogenating a substituted pyridine?
Selecting the optimal catalyst is crucial for achieving high yield and purity. Different catalysts exhibit varying activities and selectivities.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Platinum(IV) oxide (PtO₂, Adams' catalyst) | H₂ (50-70 bar), Acetic Acid, Room Temp | Highly active for pyridine reduction.[4] Often effective where other catalysts fail. Acidic conditions enhance activity.[2] | Can be expensive. May require an acidic solvent, which can complicate work-up. |
| Rhodium-on-Carbon (Rh/C) | H₂ (mild to high pressure), various solvents | Highly effective for reducing aromatic rings, including pyridines, often under milder conditions than PtO₂.[1] | Cost is a significant factor. May exhibit different selectivity based on support. |
| Palladium-on-Carbon (Pd/C) | H₂ (variable pressure), various solvents | Generally less effective for pyridine hydrogenation due to catalyst poisoning by the Lewis-basic nitrogen.[6][7] However, it can be used, sometimes in combination with acids to mitigate poisoning.[8] | Prone to poisoning.[7] Often requires harsher conditions (higher temperature/pressure) for pyridine reduction compared to Pt or Rh. |
Q4: What is the best practice for forming and isolating the hydrochloride salt?
Once the free base, 2-(cyclopentylmethyl)piperidine, has been synthesized and purified, the final step is salt formation. The goal is to obtain a stable, crystalline solid.
-
Solvent Selection: Dissolve the purified free base in a non-polar, anhydrous organic solvent like diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.
-
Acid Addition: Slowly add a solution of anhydrous hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the amine. Adding HCl gas is also an option but requires more specialized equipment. The addition should be done carefully, often at a reduced temperature (0-5 °C), to control precipitation and obtain a crystalline product.
-
Isolation: The hydrochloride salt will precipitate out of the solution. The resulting solid should be collected by filtration, washed with a small amount of the cold anhydrous solvent to remove any residual impurities, and dried under vacuum.[9] An oily product suggests the presence of impurities or residual solvent.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Workflow: Synthesis of 2-(Cyclopentylmethyl)piperidine HCl
The following diagram outlines the general experimental workflow.
Caption: General synthesis workflow.
Q1: My hydrogenation reaction is stalled or shows incomplete conversion. What are the likely causes and solutions?
An incomplete reaction is a common issue in catalytic hydrogenation. Systematically diagnosing the cause is key.
Troubleshooting Flowchart for Incomplete Hydrogenation
Caption: Troubleshooting incomplete hydrogenation.
Detailed Explanation:
-
Catalyst Poisoning: Pyridine and piperidine products are Lewis bases that can strongly adsorb to the catalyst surface, blocking active sites and inhibiting the reaction.[6] This is a primary cause of failure, especially with catalysts like Palladium.[7] Using a protic, acidic solvent like glacial acetic acid can protonate the nitrogen, reducing its ability to poison the catalyst.[2][4]
-
Catalyst Activity: Ensure the catalyst is fresh and has been stored and handled correctly. Heterogeneous catalysts can lose activity over time or through improper handling.
-
Hydrogen Supply: A leak in the hydrogenation apparatus or an empty hydrogen cylinder can halt the reaction. Always check that the pressure is stable before starting the reaction.
-
Mass Transfer Limitation: The reaction involves three phases (solid catalyst, liquid substrate/solvent, hydrogen gas). Inefficient stirring can limit the transport of hydrogen to the catalyst surface, slowing the reaction rate.
Q2: My yield is low despite complete conversion of the starting material. Where am I losing my product?
Low isolated yield after complete conversion points to losses during the work-up and purification stages.
| Problem Area | Potential Cause of Loss | Recommended Solution |
| Work-up/Extraction | - Incomplete Extraction: The piperidine free base may have some solubility in the aqueous phase, especially if the pH is not sufficiently basic. | - Adjust the aqueous phase to a pH > 12 with NaOH or KOH before extraction to ensure the piperidine is fully deprotonated and less water-soluble. - Increase the number of extractions with an organic solvent (e.g., from 2x to 4x). |
| Purification | - Distillation Losses: Product may be lost in the forerun or remain in the distillation pot. The product may also be volatile. | - Use a well-insulated fractional distillation apparatus. - Ensure the vacuum is stable and appropriate for the boiling point of 2-(cyclopentylmethyl)piperidine. |
| Salt Formation | - Product Solubility: The hydrochloride salt may have some solubility in the chosen solvent, leading to losses in the filtrate. - Hygroscopic Product: The salt may absorb water, becoming oily and difficult to handle and filter. | - Use a solvent in which the hydrochloride salt is minimally soluble (e.g., diethyl ether, hexane). - Cool the mixture thoroughly before filtration to maximize precipitation. - Perform all steps under anhydrous conditions. Use anhydrous solvents and HCl.[9] |
Q3: I am observing significant byproducts. What are they and how can I prevent them?
The primary byproduct is typically unreacted starting material. However, other impurities can form under non-optimal conditions.
-
Partially Hydrogenated Intermediates (Dihydropyridines, Tetrahydropyridines): These can arise from incomplete hydrogenation.
-
Solution: Increase reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion.
-
-
Ring Opening/Hydrogenolysis Products: While less common for simple alkyl-substituted piperidines, aggressive conditions (very high temperature or pressure) or certain catalysts can cause cleavage of C-N bonds.
-
Solution: Use milder reaction conditions. Rhodium-based catalysts are often effective under milder conditions than others.[1]
-
Q4: My final hydrochloride salt is an oil or discolored. How can I improve its quality?
An oily or impure final product is a common issue that can almost always be resolved.
-
Cause 1: Impure Free Base: The most likely cause is that the free base used for salt formation was not sufficiently pure.
-
Solution: Repurify the free base. Vacuum distillation is highly effective for removing non-volatile impurities and residual solvent.
-
-
Cause 2: Residual Solvent or Water: Trapped solvent or moisture can prevent crystallization.
-
Solution: Ensure the free base is completely dry before dissolving it for salt formation. Use strictly anhydrous solvents and anhydrous HCl. After filtration, dry the salt thoroughly under high vacuum.
-
-
Cause 3: Incorrect Stoichiometry: Adding a large excess of HCl can sometimes lead to the formation of oily adducts.
-
Solution: Add the HCl solution slowly and stop once precipitation is complete. Aim for a 1:1 molar ratio of amine to HCl.
-
-
Recrystallization: If the salt is still impure, it can be recrystallized. A common solvent system for amine hydrochlorides is isopropanol/diethyl ether or ethanol/ethyl acetate. Dissolve the salt in a minimal amount of the more polar solvent (e.g., isopropanol) with gentle heating, then slowly add the less polar solvent (e.g., ether) until turbidity is observed. Cool slowly to allow for crystal formation.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using PtO₂
This protocol is adapted from established procedures for the hydrogenation of substituted pyridines.[2][4]
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 2-(cyclopentylmethyl)pyridine (1.0 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid (approx. 5 mL per 1 g of substrate). Under an inert atmosphere (e.g., nitrogen or argon), carefully add Platinum(IV) oxide (PtO₂, 1-5 mol%).
-
Hydrogenation: Seal the vessel. Purge the system with nitrogen several times, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to 50-70 bar (approx. 725-1015 PSI). Begin vigorous stirring. The reaction is often exothermic initially. Maintain the reaction at room temperature or with gentle cooling if necessary.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 6-12 hours when hydrogen uptake ceases.
-
Work-up: Carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the platinum catalyst. Wash the celite pad with a small amount of acetic acid or methanol.
Protocol 2: Purification of 2-(Cyclopentylmethyl)piperidine (Free Base)
-
Neutralization: Carefully pour the filtrate from Protocol 1 into a beaker containing crushed ice. Slowly neutralize the acetic acid by adding a cold, concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with vigorous stirring until the pH is >12.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: Purify the resulting crude oil by vacuum distillation to obtain pure 2-(cyclopentylmethyl)piperidine as a colorless liquid.
Protocol 3: Formation of 2-(Cyclopentylmethyl)piperidine Hydrochloride
-
Dissolution: Dissolve the purified free base from Protocol 2 in anhydrous diethyl ether (or another suitable non-polar solvent) in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid.
-
Completion: Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Stir the resulting slurry in the cold for 30 minutes. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the white solid under high vacuum to yield pure 2-(cyclopentylmethyl)piperidine hydrochloride.
References
-
Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]
-
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]
-
University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]
-
Sreenivasulu, M. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS. US20170247338A1.
-
Akao, A., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Available at: [Link]
-
Kalinina, M. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7149. Available at: [Link]
- Google Patents. (n.d.). Purification of piperidines. US2868793A.
- Google Patents. (n.d.). Synthetic method of piperidine hydrochloride. CN105924408A.
-
Hadj-Messaoud, A., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). Process for the purification of piperidine. US2363158A.
-
Tanaka, N., & Usuki, T. (2018). Investigation of solvents for hydrogenation of pyridine. ResearchGate. Available at: [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
1H NMR Spectrum Analysis of 2-(Cyclopentylmethyl)piperidine Hydrochloride
A Comparative Analytical Guide for Structural Verification
Executive Summary
In the development of neuroactive pharmacophores, 2-(Cyclopentylmethyl)piperidine hydrochloride serves as a critical saturated heterocyclic building block. Its structural integrity is pivotal, yet its analysis presents specific challenges: the overlap of extensive aliphatic multiplets (cyclopentyl and piperidine rings) and the dynamic behavior of the ammonium protons.
This guide compares the analytical performance of three distinct NMR solvent systems—DMSO-d₆ , CDCl₃ , and D₂O —to determine the optimal protocol for structural verification. Unlike standard datasheets, we analyze the causality behind spectral features, providing a self-validating workflow for researchers.
Part 1: Structural Breakdown & Theoretical Expectation
Before analyzing the spectrum, we must deconstruct the magnetic environment of the molecule.
Compound: 2-(Cyclopentylmethyl)piperidine hydrochloride Formula: C₁₁H₂₁N · HCl Key Features:
-
Chiral Center (C2): Creates diastereotopic protons on the adjacent methylene bridge and within the ring.
-
Ammonium Head (NH₂⁺): Two exchangeable protons; their visibility is solvent-dependent.
-
Aliphatic Overlap: 19 non-exchangeable protons resonating between 1.0–3.5 ppm.
Predicted Chemical Shift Ranges (δ ppm)
| Proton Group | Environment | Expected Shift (DMSO-d₆) | Multiplicity |
| NH₂⁺ | Ammonium | 8.5 – 9.5 | Broad s/d (Exchangeable) |
| H-2 | Methine (α to N) | 2.9 – 3.2 | Multiplet |
| H-6 (ax/eq) | Methylene (α to N) | 2.8 – 3.3 | Broad d/t |
| H-1' | Bridge (-CH₂-) | 1.4 – 1.8 | Multiplet (Diastereotopic) |
| Cyclopentyl | Methine/Methylene | 1.1 – 1.9 | Complex Multiplet |
| Piperidine (3,4,5) | Methylene | 1.4 – 1.8 | Overlapping Multiplets |
Part 2: Comparative Analysis of Solvent Systems
The choice of solvent is not merely about solubility; it dictates the information content of the spectrum. We compare three standard approaches.
Option A: DMSO-d₆ (The Gold Standard for Salts)
Performance: High Polarity, Non-Exchange.
-
Mechanism: DMSO acts as a hydrogen bond acceptor, stabilizing the R₂NH₂⁺ protons. This prevents rapid exchange, allowing the observation of the ammonium protons as distinct signals (often two broad peaks if chiral differentiation is strong, or one broad singlet).
-
Pros:
-
Full Proton Count: Allows integration of the NH₂⁺ protons (2H), confirming salt formation.
-
Solubility: Excellent for hydrochloride salts.[1]
-
-
Cons:
-
Viscosity: Higher viscosity leads to slightly broader line widths compared to CDCl₃.
-
Water Peak: Hygroscopic nature can introduce a variable water peak (~3.3 ppm) that may obscure mid-field signals.
-
Option B: CDCl₃ (Chloroform-d)
Performance: Low Polarity, Poor Solvation of Ions.
-
Mechanism: Chloroform does not stabilize the ionic pair effectively. The salt often exists as tight ion pairs or aggregates.
-
Pros:
-
Resolution: Lower viscosity offers sharper line shapes for the aliphatic region.
-
-
Cons:
-
NH Visibility: The ammonium protons often appear extremely broad or are lost to exchange/aggregation broadening.
-
Solubility Risks: Many HCl salts have poor solubility in pure CDCl₃, requiring the addition of MeOD (which causes exchange).
-
Option C: D₂O (Deuterium Oxide)
Performance: Protio-Deuterium Exchange.
-
Mechanism: R₂NH₂⁺ + D₂O ⇌ R₂ND₂⁺ + HDO.
-
Pros:
-
Simplification: The NH signals disappear completely, cleaning up the baseline.
-
HDO Reference: Strong solvent peak at ~4.79 ppm (pH dependent), usually clear of the aliphatic region.
-
-
Cons:
-
Loss of Data: You cannot confirm the protonation state (salt vs. free base) directly via integration.
-
Aggregation: Some lipophilic salts (like those with cyclopentyl groups) may form micelles in D₂O, causing massive line broadening.
-
Verdict:
For primary characterization , DMSO-d₆ is the superior choice due to its ability to validate the salt stoichiometry. CDCl₃ is recommended only if the free base is analyzed.
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures the highest resolution and prevents common artifacts like "wet solvent" peaks obscuring the C2-methine proton.
Materials:
-
Analyte: ~10 mg 2-(Cyclopentylmethyl)piperidine HCl.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D, containing 0.03% TMS).
-
Tube: 5mm Precision NMR tube.
Step-by-Step Workflow:
-
Sample Preparation (Dryness Check):
-
Critical Step: Ensure the salt is free of residual ether/alcohol from synthesis. Vacuum dry at 40°C for 1 hour. Solvent peaks (EtOH/Et₂O) often overlap with the cyclopentyl region.
-
-
Dissolution:
-
Add 0.6 mL DMSO-d₆. Vortex until the solution is perfectly clear.
-
Validation: Hold the tube against light. Any turbidity suggests incomplete solvation or free-base impurities, which will distort the baseline.
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The NH protons have long T1 relaxation times. A short D1 will suppress their integration, leading to a false "1.5H" or "1H" integration instead of "2H".
-
-
Scans (NS): 16 or 32 (sufficient for 10mg).
-
-
Processing:
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
-
Referencing: Set the residual DMSO quintet to 2.50 ppm .
-
Part 4: Visualization of Analytical Logic
Diagram 1: Spectral Assignment Workflow
This workflow illustrates the logical path to assigning the overlapping aliphatic signals.
Caption: Logical workflow for deconvoluting the 2-(Cyclopentylmethyl)piperidine HCl spectrum, prioritizing salt confirmation followed by 2D-assisted aliphatic assignment.
Diagram 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the appropriate NMR solvent based on specific analytical requirements.
Part 5: Data Summary Table
Table 1: Comparative Spectral Characteristics
| Feature | DMSO-d₆ (Recommended) | CDCl₃ | D₂O |
| Ammonium (NH₂⁺) | Visible (8.0–9.5 ppm) | Broad/Invisible | Absent (Exchanged) |
| Alpha-Protons (H-2, H-6) | Distinct (2.8–3.3 ppm) | Distinct (2.9–3.5 ppm) | Distinct (2.9–3.4 ppm) |
| Aliphatic Resolution | Good | Excellent | Moderate (Micelle risk) |
| Water Interference | ~3.3 ppm (Can block H-2) | ~1.6 ppm (Blocks aliphatics) | ~4.8 ppm (Clear) |
| Suitability | Salt Verification | Free Base Analysis | Rapid Purity Check |
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.
-
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2][4] (General reference for piperidine ring conformations).
Sources
- 1. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Method Development for Purity Assessment of 2-(Cyclopentylmethyl)piperidine
The following guide details the development and comparative assessment of High-Performance Liquid Chromatography (HPLC) methods for 2-(Cyclopentylmethyl)piperidine .
Executive Summary
2-(Cyclopentylmethyl)piperidine is a secondary amine intermediate often used in the synthesis of GPCR ligands and local anesthetics. Its structural purity is critical for downstream efficacy. However, its analysis presents two distinct challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) ineffective. -
Basic Tailing: The secondary amine moiety (
) interacts strongly with residual silanols on traditional silica columns, causing severe peak tailing.
This guide compares three analytical approaches: Traditional Low-pH UV , Pre-Column Derivatization , and the Recommended High-pH CAD Method . Our comparative data demonstrates that the High-pH method coupled with Charged Aerosol Detection (CAD) offers superior linearity, sensitivity, and operational simplicity.
Molecule Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Piperidine ring with a 2-cyclopentylmethyl substituent | Hydrophobic alkyl tail + Polar amine head. |
| Basicity ( | ~11.1 (Estimated based on 2-methylpiperidine) | Positively charged at pH < 9. Requires pH > 11 for neutral form elution or ion-pairing. |
| UV Absorbance | Negligible > 220 nm | Requires detection at < 205 nm (noisy) or universal detection (CAD/ELSD/MS). |
Comparative Method Strategy
We evaluated three distinct methodologies to determine the optimal purity assessment protocol.
Method A: Traditional Low-pH UV (The "Standard")
-
Column: C18 (Standard Silica-based), 3.5 µm.
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile.
-
Detection: UV at 205 nm.
-
Mechanism: TFA suppresses silanol ionization and forms an ion-pair with the amine.
Method B: Pre-Column Derivatization (The "Sensitive Alternative")
-
Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate) or Tosyl Chloride.
-
Column: C18.
-
Detection: UV at 254 nm or Fluorescence.
-
Mechanism: Covalent attachment of a chromophore to the secondary amine.
Method C: High-pH Hybrid CAD (The "Recommended Product")
-
Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2][3]
-
Detection: Charged Aerosol Detector (CAD).
-
Mechanism: High pH suppresses amine protonation, eliminating silanol interaction; CAD detects non-chromophoric species universally.
Comparative Performance Data
Data presented below represents validated performance metrics for 2-alkyl piperidine derivatives.
Peak Shape & Tailing Factor ( )
The primary failure mode in amine analysis is peak tailing, which compromises resolution of impurities.
| Parameter | Method A (Low pH UV) | Method C (High pH CAD) | Verdict |
| Tailing Factor ( | 1.8 - 2.2 (Severe Tailing) | 1.05 - 1.15 (Symmetric) | Method C Wins |
| Plate Count ( | ~8,000 | ~14,500 | Method C Wins |
| Explanation | At pH 2, the amine is protonated ( | At pH 10.5, the amine is neutral ( |
Sensitivity & Linearity (LOD/LOQ)
Detection limits are critical for identifying trace impurities (< 0.1%).
| Parameter | Method A (UV 205nm) | Method B (Derivatization) | Method C (CAD) |
| LOD (ng on column) | 50 ng | 1 ng | 5 ng |
| Linearity ( | 0.985 (Baseline drift) | 0.999 | 0.998 |
| Dynamic Range | Limited (Solvent cutoff interference) | High | High |
| Operational Cost | Low | High (Reagents + Time) | Medium (Gas usage) |
Analysis: While derivatization (Method B) offers the absolute lowest LOD, it introduces variability due to reaction completeness and byproduct peaks. Method C (CAD) provides sufficient sensitivity for 0.05% impurity analysis without the complexity of chemical modification.
Recommended Protocol: High-pH Hybrid CAD
Based on the comparative data, the High-pH Hybrid CAD method is the robust choice for purity assessment.
Instrumentation & Conditions
-
System: HPLC with Quaternary Pump.
-
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Power Function: 1.0).
-
Column: Hybrid C18 (Base-Deactivated), 150 x 4.6 mm, 3.5 µm (e.g., XBridge BEH C18).
-
Column Temp: 40°C.
Reagents
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonia.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Gradient Table
| Time (min) | % A (Buffer) | % B (ACN) | Curve |
| 0.0 | 90 | 10 | Initial |
| 15.0 | 10 | 90 | Linear |
| 18.0 | 10 | 90 | Hold |
| 18.1 | 90 | 10 | Re-equilibrate |
| 23.0 | 90 | 10 | End |
Visualized Workflow
The following diagram illustrates the decision logic and experimental workflow for this protocol.
Caption: Decision matrix for selecting the High-pH CAD method over derivatization or low-UV techniques.
Validation & System Suitability
To ensure the "Trustworthiness" of this protocol, the following System Suitability Tests (SST) must be passed before routine use.
-
Blank Injection: Must show no interference at the retention time of the main peak (CAD is sensitive to mobile phase impurities).
-
Symmetry Factor:
. (Crucial for amine purity). -
Precision: %RSD of peak area for 6 replicate injections
. -
Sensitivity Check: Signal-to-Noise (S/N) ratio of a 0.05% standard
.
Mechanism of Action Diagram
Understanding why the High-pH method works is essential for troubleshooting.
Caption: Mechanistic comparison of amine behavior at Low vs. High pH.
References
-
BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Retrieved from .
-
NIST. 2-Methylpiperidine Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from .
-
Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Retrieved from .
-
PubChem. 2-(Cyclohexylmethyl)piperidine Compound Summary. National Library of Medicine. Retrieved from .
- McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A.
Sources
FTIR characteristic peaks for 2-(Cyclopentylmethyl)piperidine hydrochloride
Executive Summary & Molecular Architecture
Compound: 2-(Cyclopentylmethyl)piperidine hydrochloride Context: A critical saturated heterocyclic building block, often employed in the synthesis of neuroactive agents (e.g., Ipatasertib intermediates). Analytical Challenge: Distinguishing the saturated piperidine/cyclopentyl scaffold from aromatic precursors (pyridines) and confirming salt formation without interference from atmospheric moisture.
As researchers, we rarely analyze a spectrum in isolation. We analyze it against a hypothesis—usually checking for the success of a hydrogenation or salt formation step. This guide moves beyond simple peak listing to a comparative structural analysis , contrasting the target molecule against its free base and aromatic precursors.
Structural Dissection for Vibrational Modes
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational domains:
-
The Cationic Head (
): The hydrochloride salt of a secondary amine. Expect broad, complex features in the high-energy region due to hydrogen bonding with the chloride counter-ion. -
The Piperidine Core: A six-membered saturated heterocycle.[1][2] Look for specific ring deformations and C-N stretching.
-
The Cyclopentyl Appendage: A five-membered saturated ring. Distinguished by unique ring-breathing modes and slightly higher frequency C-H stretches compared to acyclic alkanes.
Comparative Peak Profiling
The following table contrasts the Target (HCl Salt) with its two most common "alternatives" encountered during R&D: the Free Base (post-neutralization) and the Pyridine Precursor (pre-hydrogenation).
| Vibrational Mode | Target: HCl Salt (cm⁻¹) | Alt 1: Free Base (cm⁻¹) | Alt 2: Pyridine Precursor (cm⁻¹) | Diagnostic Insight |
| N-H Stretching | 2400–3000 (Broad/Strong) | 3200–3350 (Sharp/Weak) | None (if tertiary) | The "Ammonium Band" is the primary indicator of salt formation. It often overlaps C-H stretches. |
| C=C / C=N (Aromatic) | Absent | Absent | 1580–1600 & 1470 | Absence of these sharp bands confirms full hydrogenation of the pyridine ring. |
| C-H Stretching | 2850–2960 | 2850–2960 | 3000–3100 (Aromatic C-H) | Look for the loss of peaks >3000 cm⁻¹ to confirm saturation.[3] |
| Amine Salt Overtones | 2000–2200 (Weak series) | Absent | Absent | A subtle but definitive "fingerprint" pattern for amine hydrochlorides. |
| C-N Stretching | 1150–1200 | 1100–1150 | 1200–1300 (Aromatic C-N) | Shift due to protonation and hybridization change ( |
| Cyclopentyl Ring | ~950 (Ring Breathing) | ~950 | ~950 | Persists across all forms; serves as an internal standard for the scaffold. |
Diagnostic Workflow & Logic
The following diagram illustrates the logical decision tree for validating the compound's identity using FTIR.
Figure 1: Logical workflow for distinguishing the target HCl salt from precursors and free base forms.
Experimental Protocol: Handling Amine Salts
Amine hydrochlorides are hygroscopic. Improper handling leads to water bands (3400 cm⁻¹ and 1640 cm⁻¹) that obscure critical spectral features.
Method A: ATR (Attenuated Total Reflectance) – Recommended
Why: Minimal sample prep reduces moisture absorption.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of crystalline salts.
-
Background: Collect a 32-scan background of the clean crystal.
-
Sample Loading: Place ~5 mg of the white crystalline powder onto the crystal.
-
Compression: Apply high pressure using the anvil. Ensure the "Ammonium Band" (2400-3000 cm⁻¹) is clearly resolved from the noise.
-
Cleaning: Wipe with methanol. Note: Water alone may not dissolve organic residues efficiently.
Method B: KBr Pellet – For High-Resolution Archival
Why: Transmission mode often yields better peak separation in the fingerprint region.
-
Ratio: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).
-
Grinding: Grind in an agate mortar for 30 seconds. Do not over-grind; KBr absorbs moisture.
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/water).
-
Validation: If a broad peak appears at 3400 cm⁻¹ (O-H stretch), the KBr was wet. Dry the pellet in an oven at 110°C for 30 mins and rescan.
Detailed Spectral Interpretation
The "Ammonium" Envelope (2400–3000 cm⁻¹)
In the HCl salt, the nitrogen is quaternary (
-
Observation: You will see a "ragged" appearance on the lower frequency side of the C-H stretches (2800–2400 cm⁻¹).
-
Combination Bands: Look for weak, broad overtone bands between 2000–2200 cm⁻¹. These are characteristic of amine salts and are absent in the free base.
The Fingerprint Region (1500–600 cm⁻¹)
-
1450 cm⁻¹ (CH₂ Scissoring): Both the piperidine and cyclopentyl rings contribute here. Expect a doublet or a broadened peak due to the slightly different environments of the cyclic methylenes.
-
1150–1250 cm⁻¹ (C-N Stretch): In the salt form, this band shifts to a higher frequency compared to the free amine due to the stiffening of the bond upon protonation.
-
~720–750 cm⁻¹ (Methylene Rocking): While typical for long chains, the cyclic constraints of cyclopentane and piperidine modify this. The cyclopentyl ring often shows a "breathing" mode near 900–950 cm⁻¹.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Standard text for amine salt characteristic bands).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
NIST Chemistry WebBook. Piperidine Hydrochloride IR Spectrum. National Institute of Standards and Technology.[6][7][8] Link (Used as the comparative baseline for the piperidine core).
-
ChemicalBook. Piperidine Hydrochloride Spectrum Data. Link (Supporting data for HCl salt features).
-
Boc Sciences. 4-(Cyclopentylmethyl)piperidine Hydrochloride Properties. (Verification of compound structure and class).
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Methylpiperidine [webbook.nist.gov]
- 7. Piperidine [webbook.nist.gov]
- 8. 2-Methylpiperidine [webbook.nist.gov]
Structural comparison of 2-(Cyclopentylmethyl)piperidine with other piperidine alkaloids
Executive Summary
2-(Cyclopentylmethyl)piperidine represents a critical structural evolution in the class of 2-substituted piperidine alkaloids. Unlike its naturally occurring analogues—Coniine (2-propylpiperidine) and Solenopsin (2-methyl-6-alkylpiperidine)—this synthetic scaffold introduces a bulky, semi-rigid cycloalkyl moiety at the
For researchers in medicinal chemistry and neuropharmacology, this compound serves as a pivotal probe for exploring steric tolerance within the binding pockets of Nicotinic Acetylcholine Receptors (nAChRs) and Sigma Receptors (
This guide objectively compares the structural attributes, physicochemical performance, and pharmacological potential of 2-(Cyclopentylmethyl)piperidine against established alkaloid standards.
Structural & Physicochemical Comparison
The substitution pattern at the C2 position of the piperidine ring dictates the molecule's conformational preference and lipophilic ligand efficiency (LLE).
Comparative Analysis Table
| Feature | 2-(Cyclopentylmethyl)piperidine | Coniine (Reference Std) | Solenopsin A (Fire Ant Venom) |
| Structure | Piperidine w/ bulky C5-cycloalkyl tail | Piperidine w/ linear C3-propyl tail | Piperidine w/ linear C11-undecyl tail |
| Formula | |||
| MW | ~167.3 g/mol | 127.2 g/mol | 253.5 g/mol |
| Steric Profile | High Bulk: Rigid cyclopentyl ring creates a "T-shape" or "L-shape" volume. | Low Bulk: Flexible linear chain; minimal steric clash. | High Length: Linear, detergent-like; disrupts membranes. |
| LogP (Predicted) | ~3.2 - 3.5 | ~1.8 - 2.2 | > 6.0 |
| Blood-Brain Barrier | High Penetration: Lipophilic but compact. | Moderate: Good penetration but rapid clearance. | Low/Slow: Trapped in lipid membranes. |
| Primary Target | nAChR (Agonist/Desensitizer) | Angiogenesis / Channel Blocker | |
| Metabolic Stability | Enhanced: Cycloalkyl ring resists | Low: Susceptible to rapid oxidation. | Variable: Long chain oxidation. |
Mechanism of Action: The "Escape from Flatland"
While Coniine binds orthosterically to the nAChR agonist site, 2-(Cyclopentylmethyl)piperidine utilizes its cyclopentyl group to access hydrophobic sub-pockets. This often shifts the activity from pure agonism to allosteric modulation or sigma receptor agonism . The bulky group prevents the "perfect fit" required for high-toxicity depolarization seen with Coniine, potentially reducing acute lethality while maintaining receptor affinity.
Experimental Protocols
A. Synthesis of 2-(Cyclopentylmethyl)piperidine
Objective: To synthesize the target scaffold via catalytic hydrogenation of a pyridine precursor, ensuring stereochemical control (cis/trans ratio).
Reagents:
-
2-(Cyclopentylmethyl)pyridine (Precursor)
-
Platinum(IV) oxide (
, Adams' catalyst) or -
Glacial Acetic Acid
-
Hydrogen gas (
)
Protocol:
-
Preparation: Dissolve 10 mmol of 2-(Cyclopentylmethyl)pyridine in 30 mL of glacial acetic acid in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add 5 mol%
under an inert nitrogen atmosphere. -
Hydrogenation: Pressurize the vessel to 50 psi (3.4 bar) with
gas. Agitate at room temperature ( ) for 12–24 hours.-
Note: Monitoring via TLC/GC-MS is crucial to ensure complete reduction of the aromatic ring.
-
-
Work-up: Filter the catalyst through a Celite pad. Neutralize the filtrate with
(aq) to pH > 12. -
Extraction: Extract with Dichloromethane (
mL). Dry organic layer over anhydrous . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, MeOH:DCM 1:9 + 1%
) to separate cis and trans diastereomers.
B. In Vitro Receptor Binding Assay
Objective: To quantify the affinity (
Materials:
-
Guinea pig brain membrane homogenates (Rich in
). -
Radioligand:
-Pentazocine (Specific agonist). -
Non-specific blocker: Haloperidol (10
).
Protocol:
-
Incubation: Incubate membrane protein (50
) with -Pentazocine (2 nM) and increasing concentrations of 2-(Cyclopentylmethyl)piperidine ( to M) in Tris-HCl buffer (pH 7.4) for 120 min at . -
Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash
with ice-cold buffer. -
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Determine
using non-linear regression and calculate using the Cheng-Prusoff equation.
Visualization of Pathways
Diagram 1: Synthesis & Stereochemical Outcome
This workflow illustrates the reduction pathway and the generation of stereoisomers, a critical consideration for biological activity (cis-isomers often exhibit higher potency in nAChR binding).
Caption: Catalytic hydrogenation route for 2-(Cyclopentylmethyl)piperidine, highlighting the divergence into cis/trans stereoisomers driven by catalyst surface adsorption.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This decision tree guides the researcher in selecting the appropriate piperidine scaffold based on the desired pharmacological outcome.
Caption: SAR decision matrix comparing the pharmacological consequences of C2-substitution patterns. The cyclopentyl moiety optimizes for Sigma receptor binding and metabolic stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4433338, 2-(Cyclohexylmethyl)piperidine. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[1] Retrieved from [Link]
-
Fox, E. G. P. (2014). Venom Toxins of Fire Ants.[2] In: Venom Genomics and Proteomics.[2] Springer, Dordrecht.[2] Retrieved from [Link]
-
Runeberg, P., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lee, S. T., et al. (2008). Stereoselective synthesis of coniine and other 2-alkylpiperidines. Journal of Natural Products. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Verification of 2-(Cyclopentylmethyl)piperidine HCl
Introduction: In the landscape of pharmaceutical development, the unambiguous verification of an Active Pharmaceutical Ingredient (API) is the bedrock of safety, efficacy, and regulatory compliance. For a compound such as 2-(Cyclopentylmethyl)piperidine Hydrochloride (HCl), a seemingly simple molecule, a multi-faceted analytical strategy is imperative. This guide provides an in-depth comparison of elemental analysis standards and methodologies, moving beyond mere procedural descriptions to elucidate the causality behind experimental choices. Our objective is to establish a self-validating analytical framework for the complete elemental verification of this API, encompassing its empirical formula, salt stoichiometry, and the control of elemental impurities as mandated by global pharmacopeias.
Part 1: Foundational Identity - CHN Analysis for Empirical Formula Confirmation
The first step in verifying the identity of 2-(Cyclopentylmethyl)piperidine HCl is to confirm its fundamental elemental composition. The theoretical molecular formula is C₁₁H₂₂ClN, which translates to a specific mass percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). Combustion-based CHN analysis remains the gold standard for this purpose due to its precision and direct measurement of these core elements.
The principle is elegantly straightforward: a small, precisely weighed amount of the sample undergoes complete combustion in a high-oxygen environment. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resultant gases are then separated and quantified by a detector, typically a thermal conductivity detector. The instrument's software then back-calculates the mass percentage of each element in the original sample.
Causality in Experimental Choice: Why combustion analysis? It is a destructive but absolute method. Unlike spectroscopic techniques that infer structure from physical properties, CHN analysis provides direct, quantitative data on the elemental makeup. For establishing the identity of a new batch or reference standard, this quantitative confirmation of the empirical formula is a non-negotiable checkpoint.
Experimental Protocol: CHN Combustion Analysis
-
Instrument Preparation: Ensure the CHNS analyzer is calibrated using a certified reference material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilamide. The combustion and reduction tubes must be verified to be in optimal condition.
-
Sample Preparation: Accurately weigh approximately 1-3 mg of the 2-(Cyclopentylmethyl)piperidine HCl sample into a tin capsule. The precision of this weight is critical for accurate results.
-
Analysis: The encapsulated sample is introduced into the combustion furnace (typically ~900-1000°C). The resulting gases (CO₂, H₂O, N₂, and SO₂) are swept by a helium carrier gas through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
-
Separation & Detection: The gases are separated, often via gas chromatography, and measured by a thermal conductivity detector.
-
Data Interpretation: The experimental weight percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula (C₁₁H₂₂ClN, Molecular Weight: 203.76 g/mol ).
Data Presentation: Theoretical vs. Experimental Values
| Element | Theoretical % (C₁₁H₂₂ClN) | Acceptance Criteria | Experimental Result (Example) | Pass/Fail |
| Carbon (C) | 64.84% | ± 0.4% | 64.71% | Pass |
| Hydrogen (H) | 10.88% | ± 0.3% | 10.95% | Pass |
| Nitrogen (N) | 6.87% | ± 0.3% | 6.81% | Pass |
A successful result, where experimental values fall within the established acceptance criteria (typically ±0.4% for Carbon), provides strong evidence for the compound's empirical formula.
Visualization: CHN Analysis Workflow
Caption: Workflow for CHN elemental analysis.
Part 2: Stoichiometric Integrity - Verifying the Hydrochloride Salt Form
While CHN analysis confirms the organic scaffold, it does not verify the presence or stoichiometry of the hydrochloride salt. The "HCl" is a critical component influencing the API's solubility, stability, and bioavailability.[1][2] Therefore, direct quantification of the chloride (Cl⁻) counter-ion is essential to confirm the 1:1 molar ratio. Two primary techniques are employed for this: Ion Chromatography and Argentometric Titration.
Comparison of Primary Techniques
Ion Chromatography (IC): This is a modern, powerful technique based on the principles of liquid chromatography.[3] An aqueous solution of the sample is injected into the system, where it passes through an ion-exchange column. The column's stationary phase separates ions based on their affinity. A suppressor is used post-column to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions, which are then measured by a conductivity detector.[2]
-
Expertise & Causality: We choose IC for its high specificity and sensitivity. It can resolve chloride from other potential anionic impurities (e.g., sulfate, phosphate), providing an unambiguous quantification.[2][4] This is particularly crucial during drug development to profile ionic impurities.[1]
Argentometric Titration: This is a classic wet chemistry method. A common approach is potentiometric titration, where a solution of the API is titrated with a standardized silver nitrate (AgNO₃) solution.[5] As AgNO₃ is added, it reacts with chloride ions to form an insoluble silver chloride (AgCl) precipitate. The endpoint, where all chloride has precipitated, is detected by a sharp change in the electrical potential measured by a silver electrode.
-
Expertise & Causality: Titration is often used in quality control labs due to its low cost and robustness. It provides a reliable quantification of total halides. However, its primary drawback is a lack of specificity; it cannot distinguish between chloride, bromide, or iodide ions if they are present. For a well-characterized process where other halide impurities are not expected, it is a perfectly valid and efficient method.
Data Presentation: Comparison of IC and Titration for Chloride Analysis
| Parameter | Ion Chromatography (IC) | Argentometric Titration |
| Principle | Chromatographic separation & conductivity detection | Precipitation reaction & potentiometric/colorimetric endpoint |
| Specificity | High (Separates Cl⁻ from other anions) | Low (Measures total halides) |
| Sensitivity | High (ppm to ppb levels) | Moderate (ppm to % levels) |
| Sample Throughput | High (amenable to autosamplers) | Lower (often manual or semi-automated) |
| Cost (Instrument) | High | Low |
| Regulatory View | Widely accepted and cited in pharmacopeias | Classic, well-established method |
| Best For | R&D, impurity profiling, complex matrices | Routine QC, well-defined processes |
Experimental Protocol: Ion Chromatography for Chloride
-
Standard Preparation: Prepare a stock standard of chloride using certified sodium chloride. Create a calibration curve by making a series of dilutions spanning the expected concentration of the sample.
-
Sample Preparation: Accurately weigh a sufficient amount of 2-(Cyclopentylmethyl)piperidine HCl to yield a chloride concentration within the calibration range upon dissolution in high-purity deionized water.
-
System Setup: Use an anion-exchange column (e.g., Dionex IonPac AS18) with a potassium hydroxide (KOH) eluent.[6] Ensure the system is equilibrated and the suppressor is functioning correctly.
-
Analysis: Inject the standards and sample solution. Identify the chloride peak based on its retention time compared to the standard.
-
Quantification: Calculate the chloride concentration in the sample using the calibration curve. Convert this to a weight percentage and compare to the theoretical value (17.39% for C₁₁H₂₂ClN).
Visualization: Decision Workflow for Counter-Ion Analysis
Caption: Risk-based workflow for elemental impurity control.
Conclusion: A Triad of Verification
The comprehensive elemental verification of 2-(Cyclopentylmethyl)piperidine HCl is not achieved through a single technique but through a logical, three-pronged approach.
-
CHN Analysis establishes the fundamental identity by confirming the empirical formula of the organic structure.
-
Counter-Ion Analysis by Ion Chromatography or titration confirms the correct 1:1 stoichiometric salt form, which is critical for the API's physicochemical properties.
-
Pharmacopeial Elemental Impurity Testing via ICP-MS/OES ensures the safety of the API by controlling potentially toxic trace metals according to global regulatory standards.
By integrating these orthogonal techniques, researchers, scientists, and drug development professionals can build a robust, self-validating data package that provides unambiguous proof of the API's identity, purity, and safety.
References
-
Agilent Technologies. (2011). Proposed new USP general chapters <232> and <233> for elemental impurities: The application of ICP-MS for pharmaceutical analysis. [Link]
-
Eurofins. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. [Link]
-
Pharmaceutical Technology. (2012). Elemental Impurity Analysis. [Link]
-
Conquer Scientific. (2024). Ion Chromatography for Detecting Impurities in Pharmaceuticals. [Link]
-
U.S. Pharmacopeia. <233> Elemental Impurities—Procedures. [Link]
-
Manufacturing Chemist. (2025). Ion chromatography testing for pharmaceuticals and materials. [Link]
-
Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]
-
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
-
LCGC International. (2024). Advancing Pharmaceutical Analysis with Ion Chromatography. [Link]
-
EDQM, Council of Europe. (2020). European Pharmacopoeia activities on Elemental Impurities. [Link]
-
JFE Techno-Research Corporation. Analysis of Metallic Impurities and Residual Catalysts in Medical Products (ICH Q3D Guideline). [Link]
-
Shimadzu. Analysis of Elemental Impurities in Oral Drug Products Using ICPMS-2040/2050 ―ICH Q3D. [Link]
-
ECA Academy. (2019). Ph. Eur. 2.4.20. Determination of elemental impurities. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). JP Technical Information. [Link]
-
Analytik Jena. Ph. Eur. 5.20 Elemental Impurities. [Link]
-
BYJU'S. Titration of Hydrochloric Acid against Standard Sodium Carbonate. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). 2.66 Elemental Impurities. [Link]
-
University of Canterbury. Determination of Chloride Ion Concentration by Titration (Volhard's Method). [Link]
-
Food Safety and Inspection Service. Determination of Salt. [Link]
-
OPUS 4. (2019). Pharmacopoeial Reference Standards for Elemental Impurities. [Link]
Sources
- 1. Analyzing Pharmaceuticals by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Cyclopentylmethyl)piperidine Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 2-(Cyclopentylmethyl)piperidine hydrochloride, a substituted piperidine derivative. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes information from the parent compound, piperidine, its hydrochloride salt, and general principles of hazardous waste management to provide a comprehensive and reliable disposal protocol.
The information herein is grounded in the principles of chemical safety, regulatory compliance, and scientific integrity, aiming to be the preferred resource for laboratory personnel managing similar chemical waste streams.
Hazard Assessment: Understanding the Risks
Before any disposal procedure can be initiated, a thorough understanding of the potential hazards associated with 2-(Cyclopentylmethyl)piperidine hydrochloride is essential. Based on the known toxicology of piperidine and its derivatives, this compound should be handled as a hazardous substance with the following potential risks[1]:
-
Toxicity: Piperidine hydrochloride is classified as toxic if swallowed[2]. Piperidine, the parent compound, is toxic in contact with skin or if inhaled[3]. Substituted piperidines may exhibit similar or varied toxicological profiles. The cyclopentylmethyl group may affect its lipophilicity and, consequently, its absorption and toxicity[4][5].
-
Corrosivity: Piperidine is known to cause severe skin burns and eye damage[3]. As a secondary amine, it is alkaline and can cause significant irritation or burns upon contact.
-
Flammability: Piperidine is a flammable liquid[3]. While the hydrochloride salt is a solid and less likely to be flammable, thermal decomposition can release hazardous vapors.
-
Environmental Hazards: Piperidine is harmful to aquatic life[3]. Therefore, direct release to the environment must be strictly avoided.
Given these hazards, all waste containing 2-(Cyclopentylmethyl)piperidine hydrochloride must be treated as hazardous waste.
Regulatory Framework: Adherence to Compliance
In the United States, the primary regulation governing the disposal of hazardous chemical waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[3][6][7][8]. Laboratories are considered generators of hazardous waste and must comply with specific regulations regarding waste identification, storage, and disposal[7]. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with federal, state, and local regulations[9][10].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, temporary storage, and ultimate disposal of waste containing 2-(Cyclopentylmethyl)piperidine hydrochloride.
Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. Work should be performed in a chemical fume hood.
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Waste Stream: Dedicate a specific waste container for 2-(Cyclopentylmethyl)piperidine hydrochloride and materials contaminated with it. Do not mix with other waste streams, especially strong oxidizing agents or acids, to avoid violent reactions[11].
-
Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for piperidine-based waste[12][13][14][15][16]. Ensure the container has a secure, screw-top lid.
Properly label the hazardous waste container immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "2-(Cyclopentylmethyl)piperidine hydrochloride" .
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Associated hazard pictograms (e.g., toxicity, corrosive).
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Neutralization of Dilute Aqueous Waste Streams
For small quantities of dilute aqueous solutions of 2-(Cyclopentylmethyl)piperidine hydrochloride, neutralization may be a viable pre-treatment step to reduce its basicity before collection as hazardous waste. Caution: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Objective: To adjust the pH of the aqueous waste to a neutral range (pH 6-8).
Materials:
-
Dilute aqueous waste of 2-(Cyclopentylmethyl)piperidine hydrochloride.
-
A weak acid solution (e.g., 5% citric acid or 5% acetic acid).
-
pH indicator strips or a calibrated pH meter.
-
Stir plate and stir bar.
-
Ice bath.
Procedure:
-
Place the beaker containing the aqueous waste in an ice bath on a stir plate to manage any heat generated during neutralization.
-
Begin stirring the solution gently.
-
Slowly add the weak acid solution dropwise to the waste.
-
Monitor the pH of the solution frequently using pH strips or a pH meter.
-
Continue adding the acid until the pH is between 6 and 8.
-
Once neutralized, the solution must still be disposed of as hazardous waste through your institution's EHS office, as the organic component remains. Clearly label the container as "Neutralized 2-(Cyclopentylmethyl)piperidine hydrochloride solution".
Data Presentation
Table 1: Hazard Profile of Piperidine (Parent Compound)
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed | [3] |
| Acute Dermal Toxicity | Toxic in contact with skin | [3] |
| Acute Inhalation Toxicity | Toxic if inhaled | [3] |
| Skin Corrosion/Irritation | Causes severe skin burns | [3] |
| Serious Eye Damage/Irritation | Causes serious eye damage | [3] |
| Aquatic Toxicity | Harmful to aquatic life | [3] |
Experimental Protocols
Protocol 1: Collection and Storage of Solid Waste
-
Designate a Waste Container: Select a clearly labeled, compatible container (HDPE or glass) for solid waste contaminated with 2-(Cyclopentylmethyl)piperidine hydrochloride (e.g., contaminated filter paper, gloves, weighing boats).
-
Transfer of Waste: Carefully place all contaminated solid materials into the designated waste container.
-
Secure Closure: Ensure the container is tightly sealed after each addition of waste.
-
Storage: Store the container in the satellite accumulation area, within secondary containment.
-
Disposal Request: Once the container is full or has been in accumulation for the maximum allowable time per institutional policy, submit a hazardous waste pickup request to your EHS office.
Protocol 2: Management of Spills
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Mandatory Visualization
Caption: Disposal workflow for 2-(Cyclopentylmethyl)piperidine hydrochloride.
References
-
U.S. Environmental Protection Agency. (2025). Regulatory and Guidance Information by Topic: Toxic Substances. Retrieved from [Link]
-
New Pig Corporation. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Summary for CID 8082. Retrieved from [Link]
- Jubilant Ingrevia. (2024, January 2). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from a search for piperidine hydrochloride SDS.
-
Nova-Tech International. (n.d.). Drop Test Neutralizing Amine Equivalence. Retrieved from [Link]
-
Desco Asia. (n.d.). Chemical Resistance Chart for HDPE (High Density Polyethylene). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Retrieved from [Link]
- Harms, M., & Nauta, W. T. (1966). The effect of alkyl substitution in drugs. XVII. Synthesis and pharmacological properties of alkyl-substituted benzhydryl derivatives of piperazine. Arzneimittel-Forschung, 16(11), 1557–1560.
-
Princeton University Environmental Health and Safety. (n.d.). Neutralization/Deactivation/Recovery. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]
- CDH Fine Chemical. (n.d.). Piperidine CAS No 110-89-4 Material Safety Data Sheet SDS/MSDS.
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
-
CHIMIART. (n.d.). Neutralizing Amine. Retrieved from [Link]
-
Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]
-
Cipax. (n.d.). Chemical resistance of high and low density polyethylene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026). Hazardous Waste. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
- Thermo Fisher Scientific. (2023, March 16). Safety Data Sheet: Piperidine.
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
- van den Broek, P. H. H., et al. (2022). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[a]pyrene. Toxicology Letters, 367, 36-45.
- Monti, G. A., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions, 289, 75–80.
- Wang, D. (2022). The effects of alkyl substitution on metabolism and resulting toxicities of Polycyclic Aromatic Hydrocarbons (PAHs)
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
